Product packaging for Antradion(Cat. No.:CAS No. 19854-90-1)

Antradion

Cat. No.: B1665120
CAS No.: 19854-90-1
M. Wt: 533.6 g/mol
InChI Key: CDFNCJIBNJMRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

analog of phenylbutazone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H31N3O4 B1665120 Antradion CAS No. 19854-90-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19854-90-1

Molecular Formula

C33H31N3O4

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-phenylmethyl]amino]benzoic acid

InChI

InChI=1S/C33H31N3O4/c1-2-3-23-33(29(24-15-7-4-8-16-24)34-28-22-14-13-21-27(28)30(37)38)31(39)35(25-17-9-5-10-18-25)36(32(33)40)26-19-11-6-12-20-26/h4-22,29,34H,2-3,23H2,1H3,(H,37,38)

InChI Key

CDFNCJIBNJMRAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NC5=CC=CC=C5C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-diphenyl-4H-butyl-(4-orthocarboxyanilinobenzyl)-3,5-pyrazolidinedione
anthradion
antradion

Origin of Product

United States

Foundational & Exploratory

Anthraquinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone, systematically named anthracene-9,10-dione, is a polycyclic aromatic organic compound with the chemical formula C₁₄H₈O₂. It forms the core structure for a vast array of natural and synthetic compounds with significant biological and industrial relevance.[1][2] This guide provides an in-depth analysis of the chemical structure, synthesis, mechanisms of action, and its role in cellular signaling pathways, tailored for professionals in research and drug development.

Chemical Structure and Properties

Anthraquinone possesses a tricyclic aromatic system with two ketone groups on the central ring.[1] This rigid, planar structure is sparingly soluble in water but soluble in hot organic solvents.[2]

Table 1: Chemical Identifiers and Properties of Anthraquinone

PropertyValueSource
IUPAC Name anthracene-9,10-dionePubChem[3]
Synonyms 9,10-Anthraquinone, Anthradione, 9,10-DioxoanthracenePubChem
CAS Number 84-65-1PubChem
Molecular Formula C₁₄H₈O₂PubChem
Molecular Weight 208.21 g/mol PubChem
Appearance Yellow, highly crystalline solidWikipedia
Melting Point 286 °CNCBI
Boiling Point 380 °CNCBI
SMILES C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=OPubChem

Synthesis of Anthraquinone

Several industrial methods are employed for the synthesis of anthraquinone. The primary routes include:

  • Oxidation of Anthracene: This classic method involves the oxidation of anthracene, often using chromium(VI) as the oxidizing agent.

  • Friedel-Crafts Reaction: A common and versatile method, this involves the reaction of benzene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through an o-benzoylbenzoic acid intermediate, which is then cyclized.

  • Diels-Alder Reaction: This method utilizes the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation.

A detailed laboratory-scale synthesis of an anthraquinone derivative is presented in the experimental protocols section.

Mechanism of Action and Biological Activities

Anthraquinones exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and laxative effects. The proposed mechanisms of action are diverse and depend on the specific derivative and cellular context.

A general mechanism involves the ability of the quinone moiety to react with sulfhydryl (-SH) groups of enzymes, potentially leading to their inhibition. In the context of cancer, anthraquinone derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

Role in Signaling Pathways

Recent research has elucidated the significant role of anthraquinone derivatives in modulating key cellular signaling pathways implicated in cancer and other diseases.

c-Met Kinase Signaling Pathway

Certain anthraquinone derivatives have been identified as potent inhibitors of the c-Met kinase signaling pathway. The aberrant activation of this pathway is involved in a broad spectrum of human cancers. These compounds can block the extracellular hepatocyte growth factor (HGF)-dependent pathway by binding to HGF, thereby preventing the phosphorylation and activation of the c-Met receptor.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation Anthraquinone Anthraquinone Derivative Anthraquinone->HGF Binds & Inhibits Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P_cMet->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Caption: Inhibition of the HGF/c-Met signaling pathway by an anthraquinone derivative.

ROS/JNK Signaling Pathway

Novel amide anthraquinone-amino acid derivatives have been shown to induce apoptosis in colon cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway. Increased ROS levels trigger the activation of JNK, a key mediator of apoptosis.

ROS_JNK_Pathway Anthraquinone Anthraquinone Derivative ROS Increased ROS Anthraquinone->ROS Induces JNK JNK Activation ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Mediates

Caption: Anthraquinone-induced apoptosis via the ROS/JNK pathway.

Wnt, Myc, and Notch Signaling Pathways

Studies on compounds isolated from Rubia cordifolia have shown that while some anthraquinones exhibit inhibitory activity against the Wnt signaling pathway, cyclic hexapeptides from the same source were found to be more potent inhibitors of the Wnt, Myc, and Notch pathways. This suggests that the anticancer activity of some traditional medicines containing anthraquinones may be due to a synergistic effect with other compounds.

Quantitative Data on Biological Activity

The biological activity of anthraquinone derivatives varies significantly with their chemical structure. The following tables summarize some of the reported quantitative data.

Table 2: Anticancer Activity of Anthraquinone Derivatives

CompoundCell LineIC₅₀ (µM)Source
Anthraquinone analogue 17HL-600.311PMC
Anthraquinone analogue 17HL-60/VINC (Vincristine resistant)1.012PMC
Anthraquinone analogue 17HL-60/DX (Doxorubicin resistant)0.667PMC
Anthraquinone 37DU-145 (Prostate cancer)10.2PMC
Anthraquinone 37HT-29 (Colon cancer)8.5PMC
1-nitro-2-acyl anthraquinone-leucine (8a)HCT116 (Colon cancer)17.80 µg/mLMDPI
DamnacanthalK562 (Leukemia)2.0 µg/mLNIH
DamnacanthalMCF-7 (Breast cancer)3.5 µg/mLNIH

Table 3: Antibacterial Activity of Anthraquinone Derivatives

CompoundBacterial StrainMIC (µg/mL)Source
EmodinMRSA2524RSC Publishing
2-hydroxyanthraquinone (7)Vibrio carchariae0.01Frontiers
2-hydroxyanthraquinone (7)Pseudoalteromonas elyakovii0.001Frontiers

Experimental Protocols

Synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)

This protocol is adapted from a published study on the synthesis and cytotoxic effects of an anthraquinone derivative.

Materials:

  • Phthalic anhydride

  • 1,3-dihydroxybenzoic acid

  • Boric acid

  • Concentrated sulfuric acid

Procedure:

  • A mixture of phthalic anhydride, 1,3-dihydroxybenzoic acid, and boric acid is heated in concentrated sulfuric acid.

  • The reaction mixture is stirred at an elevated temperature for a specified period.

  • After cooling, the mixture is poured into ice water.

  • The resulting precipitate is filtered, washed with water, and dried to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent.

Extraction and Quantification of Anthraquinones from Plant Material

This protocol outlines a general procedure for the extraction and analysis of anthraquinones from natural sources using High-Performance Liquid Chromatography (HPLC).

Extraction:

  • The dried and powdered plant material is subjected to extraction with a suitable solvent (e.g., ethanol).

  • Various extraction methods can be employed, including maceration, sonication, or heat reflux. Heat reflux for 45 minutes has been shown to be an efficient method.

  • The extract is filtered and concentrated under reduced pressure.

HPLC Analysis:

  • Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water is a commonly used mobile phase.

  • Column: A C18 reversed-phase column is typically used.

  • Detection: A photodiode array (PDA) detector is used, with detection wavelengths set at 254 nm and 280 nm for quantitative and fingerprinting analysis, respectively.

  • Quantification: The concentration of individual anthraquinones is determined by comparing the peak areas with those of authentic standards.

HPLC_Workflow Sample Plant Material (Dried, Powdered) Extraction Extraction (e.g., Heat Reflux with Ethanol) Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration HPLC_System HPLC System (C18 Column, Gradient Elution) Filtration->HPLC_System Inject Detection PDA Detection (254 nm, 280 nm) HPLC_System->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: General workflow for the extraction and HPLC analysis of anthraquinones.

Conclusion

Anthraquinone and its derivatives represent a class of compounds with immense potential in drug discovery and development. Their diverse biological activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation. This guide has provided a comprehensive overview of the chemical structure, synthesis, mechanisms of action, and analytical methodologies for anthraquinones, intended to serve as a valuable resource for the scientific community. Further research into the structure-activity relationships and the precise molecular targets of these compounds will undoubtedly pave the way for the development of novel therapeutic agents.

References

Antradion's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antradion, a compound of significant interest in oncology research, has demonstrated notable anti-cancer properties through a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of this compound's effects on cancer cells, focusing on its role in inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. The information presented herein is a synthesis of current research findings, intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular pathways involved.

Introduction

The quest for novel and effective cancer therapeutics is a cornerstone of modern biomedical research. Natural compounds, in particular, have historically been a rich source of anti-cancer agents. This compound has emerged as a promising candidate, exhibiting cytotoxic effects against a range of cancer cell lines. Understanding its precise mechanism of action is paramount for its potential translation into clinical applications. This guide delineates the molecular intricacies of how this compound exerts its anti-neoplastic effects, providing a foundational resource for further investigation and drug development efforts.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound is underscored by its potent cytotoxic and anti-proliferative effects on various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
HTB-26Breast Cancer (highly aggressive)10 - 50[1]
PC-3Pancreatic Cancer10 - 50[1]
HepG2Hepatocellular Carcinoma10 - 50[1]
HCT116Colorectal Cancer22.4 (for a similar compound)[1]

Note: The search results provided a range for some IC50 values and a value for a structurally similar compound. Further research is needed to establish a more comprehensive list of specific IC50 values for this compound across a wider array of cancer cell lines.

Table 2: Modulation of Key Apoptotic and Cell Cycle Proteins by this compound
ProteinFunctionEffect of this compoundQuantitative ChangeCitation
Bax Pro-apoptoticUpregulationSignificant increase[2]
Bcl-2 Anti-apoptoticDownregulationSignificant decrease
Bax/Bcl-2 Ratio Apoptotic potentialIncreasedSignificantly increased by 121% (25 µM) and 249% (50 µM) for a similar compound
Cyclin D1 G1 phase progressionDownregulationLower transcription and protein levels
Cyclin E G1/S phase transitionDownregulationNot explicitly quantified in search results

Core Mechanism of Action

This compound's anti-cancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. These effects are orchestrated through the modulation of complex intracellular signaling pathways.

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound has been shown to increase the expression of Bax while decreasing the expression of Bcl-2, leading to an overall increase in the Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately executing apoptosis.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S checkpoint. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin D1 and Cyclin E. These cyclins are essential for the progression of the cell from the G1 (growth) phase to the S (DNA synthesis) phase. By inhibiting their expression, this compound prevents cancer cells from replicating their DNA and dividing.

Signaling Pathways Modulated by this compound

The induction of apoptosis and cell cycle arrest by this compound is a consequence of its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

Antradion_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor CyclinD1 Cyclin D1 This compound->CyclinD1 Inhibits CyclinE Cyclin E This compound->CyclinE Inhibits RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 | G1_Arrest G1 Arrest mTOR->G1_Arrest | Bax Bax Bcl2->Bax | CytoC Cytochrome c Bax->CytoC CytoC->Apoptosis CyclinD1->G1_Arrest | CyclinE->G1_Arrest | Western_Blot_Workflow start Start: this compound-treated Cells lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis end End: Quantified Protein Levels analysis->end Apoptosis_Assay_Workflow start Start: this compound-treated Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate in Dark stain->incubate analyze Flow Cytometry Analysis incubate->analyze interpret Data Interpretation analyze->interpret end End: Percentage of Apoptotic Cells interpret->end Cell_Cycle_Analysis_Workflow start Start: this compound-treated Cells harvest Harvest Cells start->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with PI & RNase A fix->stain analyze Flow Cytometry Analysis stain->analyze model Cell Cycle Modeling analyze->model end End: Cell Cycle Phase Distribution model->end

References

In-depth Technical Guide on the Synthesis and Physicochemical Properties of Anthradiones

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Antradion" does not correspond to a recognized chemical compound in standard chemical literature and databases. It is likely a typographical error for "Anthradione." This guide will, therefore, focus on the class of compounds known as anthradiones , which are derivatives of anthracene.

This technical whitepaper provides a comprehensive overview of the synthesis and physicochemical properties of anthradiones, a class of compounds with significant applications in various fields, including medicine and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction to Anthradiones

Anthradiones are a class of organic compounds characterized by a core structure derived from anthracene. They are polycyclic aromatic hydrocarbons and are of considerable interest due to their diverse biological activities and utility as synthetic intermediates. The specific properties and applications of an anthradione are determined by the nature and position of its functional groups.

Synthesis of Anthradiones

The synthesis of anthradiones can be achieved through several methods, often starting from simpler aromatic precursors. A common and illustrative synthetic route is the Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation for Anthradione Synthesis

This protocol outlines a general procedure for the synthesis of an anthraquinone, a common type of anthradione, which can be subsequently modified to produce various derivatives.

Materials:

  • Benzene

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃) - catalyst

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Organic solvent (e.g., ethanol) for recrystallization

Procedure:

  • Acylation: A mixture of benzene and phthalic anhydride is treated with anhydrous aluminum chloride. The AlCl₃ acts as a Lewis acid catalyst, facilitating the electrophilic aromatic substitution reaction. This step forms 2-benzoylbenzoic acid.

  • Cyclization: The resulting 2-benzoylbenzoic acid is then heated with concentrated sulfuric acid. The strong acid protonates the carboxylic acid group, which then undergoes an intramolecular electrophilic attack on the adjacent benzene ring, leading to cyclization and the formation of the anthraquinone skeleton.

  • Work-up and Purification: The reaction mixture is poured onto ice to quench the reaction and precipitate the crude product. The precipitate is then filtered, washed with water, a dilute NaOH solution to remove unreacted acid, and finally with water again until the washings are neutral. The crude anthraquinone is then purified by recrystallization from a suitable organic solvent like ethanol.

For more complex or substituted anthradiones, multi-step synthetic strategies are often required, which may involve protection-deprotection steps and various functional group interconversions.[1][2]

Physicochemical Properties of Anthradiones

The physicochemical properties of anthradiones are crucial for their application, particularly in drug development, as they influence factors like solubility, bioavailability, and interaction with biological targets. These properties can be fine-tuned by modifying the substituents on the anthradione core.

Table 1: Key Physicochemical Properties of a Representative Anthradione (Anthraquinone)

PropertyValue
Molecular Formula C₁₄H₈O₂
Molar Mass 208.22 g/mol
Appearance Yellow crystalline solid
Melting Point 286 °C (547 °F; 559 K)
Boiling Point 377 °C (711 °F; 650 K)
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in hot benzene, toluene, and nitrobenzene

Note: These values are for the parent anthraquinone. Derivatives will have different properties.

The electronic properties of anthradiones are characterized by their extended π-conjugated system, which is responsible for their color and their ability to participate in redox reactions. The presence of electron-donating or electron-withdrawing groups can significantly alter the electronic structure and, consequently, the chemical reactivity and biological activity of the molecule.

Visualization of Synthetic and Logical Pathways

Diagram 1: Generalized Synthetic Workflow for Anthradiones

SynthesisWorkflow Precursors Aromatic Precursors (e.g., Benzene, Phthalic Anhydride) Reaction Friedel-Crafts Acylation & Cyclization Precursors->Reaction CrudeProduct Crude Anthradione Reaction->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification FinalProduct Pure Anthradione Derivative Purification->FinalProduct

Caption: A simplified workflow illustrating the key stages in the synthesis of anthradione derivatives from basic aromatic precursors.

Diagram 2: Logical Relationship of Physicochemical Properties to Drug Development

DrugDevelopment Structure Chemical Structure (Anthradione Core + Substituents) Properties Physicochemical Properties (Solubility, Lipophilicity, pKa) Structure->Properties ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Efficacy Biological Efficacy & Safety ADME->Efficacy

References

A Technical Guide to the Biological Activity and Molecular Targets of Emodin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "Antradin" did not yield information on a known molecule with this name. It is plausible that "Antradin" may be a typographical error. This guide will therefore focus on Emodin , a well-researched anthraquinone derivative that aligns with the likely area of interest. Emodin is a natural product found in the roots and rhizomes of several plants and has garnered significant scientific attention for its diverse pharmacological effects.

This document provides a comprehensive overview of the biological activities and molecular targets of Emodin, with a focus on its anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Biological Activities of Emodin

Emodin exhibits a wide range of biological activities, primarily attributed to its ability to modulate various cellular signaling pathways. Its most extensively studied properties are its anticancer and anti-inflammatory effects.

Anticancer Activity

Emodin has demonstrated potent anticancer activity against a broad spectrum of human cancers, including those of the breast, lung, liver, colon, and cervix.[1][2] Its mechanisms of action are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation and metastasis, and cell cycle arrest.[3][4][5]

Key Anticancer Mechanisms:

  • Induction of Apoptosis: Emodin triggers programmed cell death in cancer cells through both mitochondrial-dependent and independent pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. Furthermore, it activates caspases, which are key executioners of apoptosis.

  • Inhibition of Proliferation: Emodin curtails the uncontrolled growth of cancer cells by interfering with critical signaling pathways that drive proliferation, such as the HER-2, PI3K/Akt, and MAPK pathways.

  • Cell Cycle Arrest: Emodin can halt the progression of the cell cycle, often at the G2/M or G1/G0 phases, thereby preventing cancer cells from dividing and multiplying.

  • Anti-Metastatic and Anti-Angiogenic Effects: Emodin has been shown to suppress the invasion and metastasis of tumor cells. It can inhibit the expression of matrix metalloproteinases (MMPs) and other molecules involved in tumor spread.

Anti-inflammatory Activity

Emodin possesses significant anti-inflammatory properties, which it exerts by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Key Anti-inflammatory Mechanisms:

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Emodin can suppress the activation of the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • NLRP3 Inflammasome Inhibition: Emodin has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, can contribute to chronic inflammation. This inhibition is mediated through the ROS/TXNIP/NLRP3 signaling pathway.

  • Modulation of MAPK Pathways: Emodin can inhibit the phosphorylation of key proteins in the MAPK signaling cascade, such as ERK1/2 and p38, which are involved in the inflammatory response.

Molecular Targets of Emodin

The diverse biological activities of emodin stem from its ability to interact with a multitude of molecular targets.

Key Molecular Targets:

  • Protein Kinases: Emodin is known to inhibit the activity of several protein kinases that are crucial for cancer cell survival and proliferation. These include HER-2/neu, a receptor tyrosine kinase often overexpressed in breast cancer, and components of the PI3K/Akt and MAPK signaling pathways.

  • Transcription Factors: Emodin modulates the activity of key transcription factors involved in cancer and inflammation, most notably NF-κB.

  • Apoptosis-Regulating Proteins: Emodin directly and indirectly influences the expression and function of proteins in the Bcl-2 family (e.g., Bcl-2, Bax) and caspases to promote apoptosis.

  • Cell Adhesion Molecules: Emodin has been found to downregulate the expression of CD155, a cell adhesion molecule that plays a role in tumor growth and proliferation.

  • Other Enzymes and Receptors: Emodin has been reported to interact with a variety of other targets, including estrogen receptors (ER) and androgen receptors (AR), which can be relevant in hormone-dependent cancers. It also affects the expression of enzymes like matrix metalloproteinases (MMPs) involved in metastasis.

Quantitative Data on Emodin's Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of emodin against various human cancer cell lines, as reported in the literature.

Table 1: IC50 Values of Emodin in Breast Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-77.22 (as µg/mL)
MCF-790.2
SKBR325

Table 2: IC50 Values of Emodin in Lung Cancer Cell Lines

Cell LineIC50 (µM)Reference
A5491-30 (range)
H12991-30 (range)

Table 3: IC50 Values of Emodin in Liver Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG232.1
HepG21.5 - 8.56 (for a derivative)

Table 4: IC50 Values of Emodin in Other Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer40 - 80 (range)
OVCAR-3Ovarian Cancer1.5 - 8.56 (for a derivative)
K562Leukemia1.5 - 8.56 (for a derivative)
SGC-7901Gastric CancerNot specified
CACO-2Colon Cancer30

Experimental Protocols

This section outlines the methodologies for key experiments commonly used to assess the biological activity of Emodin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, CACO-2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Emodin (e.g., 0-200 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value is determined as the concentration of Emodin that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of Emodin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-PE and 7-AAD (or Propidium Iodide) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse Emodin-treated and control cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-caspase-3, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Emodin and a typical experimental workflow for its analysis.

Emodin_Apoptosis_Pathway Emodin Emodin Bax Bax Emodin->Bax Upregulates Bcl2 Bcl-2 Emodin->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Promotes Cytochrome c release Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Emodin-induced mitochondrial apoptosis pathway.

Emodin_NFkB_Pathway cluster_cytoplasm Cytoplasm Emodin Emodin IKK IKK Complex Emodin->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6)

Caption: Emodin's inhibition of the NF-κB signaling pathway.

Emodin_PI3K_AKT_Pathway Emodin Emodin RTK Receptor Tyrosine Kinase (e.g., HER-2) Emodin->RTK Inhibits AKT Akt/PKB Emodin->AKT Inhibits Phosphorylation Growth_Factors Growth Factors Growth_Factors->RTK Activates PI3K PI3K RTK->PI3K Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes

Caption: Emodin's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with Emodin (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Protein_Expression->Data_Analysis

Caption: A typical experimental workflow for analyzing Emodin's bioactivity.

References

In Vitro Cytotoxicity of Antrodin C on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Antrodin C, a maleimide derivative isolated from the mycelium of Antrodia cinnamomea. This document summarizes key findings on its mechanism of action, presents available quantitative data, details common experimental protocols, and visualizes the signaling pathways involved in its anticancer activity.

Quantitative Data Summary

The cytotoxic activity of Antrodin C and structurally related compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While specific IC50 values for a compound named "Antradion" are not available in the reviewed literature, data for related compounds like anthraquinones, anthrones, and ranunculin provide context for the cytotoxic potential of similar chemical scaffolds.

Compound Class/NameCell Line(s)AssayIC50 / % InhibitionReference(s)
Anthraquinones/Anthrones V79Cloning Efficiency0.21 - 21.6 µg/ml[1]
V79MTT Assay0.86 - 14.6 µg/ml[1]
K562 (human leukemia)MTT AssayMost sensitive among 4 lines tested[1]
Ranunculin KBColony Test0.21 µmol/L[2]
Bel7402Colony Test0.35 µmol/L[2]
Antrodin C HCT-116 (colorectal cancer)Not specifiedPotently inhibited viability
Human lung adenocarcinomaNot specifiedPotently inhibited viability

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of compounds like Antrodin C.

Cell Culture and Treatment
  • Cell Lines: Human colorectal carcinoma (HCT-116), human lung adenocarcinoma, and other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Antrodin C). A vehicle control (e.g., DMSO) is run in parallel.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Expose cells to a range of concentrations of the test compound for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with the test compound for a defined period.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as containing >50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction to determine the long-term cytotoxic effect.

Apoptosis Detection

This technique is used to detect and quantify proteins involved in apoptosis.

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, TNFα).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Visualizations

Antrodin C has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

ROS/MAPK and Apoptosis Signaling Pathway in Colorectal Cancer

In colorectal cancer cells (HCT-116), Antrodin C treatment leads to an increase in reactive oxygen species (ROS). This triggers the activation of the MAPK signaling pathway, including ERK and p38, and modulates the AKT pathway. This cascade of events upregulates the expression of the death receptor ligand TNFα, which in turn initiates the extrinsic apoptosis pathway. This involves the upregulation of the pro-apoptotic protein Bax and the activation of initiator caspase-9 and executioner caspase-3, while downregulating the anti-apoptotic protein Bcl-2.

Antrodin_C_Signaling_Pathway Antrodin_C Antrodin C ROS ↑ ROS Antrodin_C->ROS MAPK ERK / p38 MAPK Pathway ROS->MAPK AKT AKT Pathway ROS->AKT TNFa ↑ TNFα Expression MAPK->TNFa AKT->TNFa Bcl2 ↓ Bcl-2 (Anti-apoptotic) TNFa->Bcl2 Bax ↑ Bax (Pro-apoptotic) TNFa->Bax Caspase9 ↑ Cleaved Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow start Start cell_culture Cell Line Culture start->cell_culture treatment Compound Treatment (e.g., Antrodin C) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay data_analysis Data Analysis (IC50) cytotoxicity_assay->data_analysis mechanism_study Mechanism of Action Study (e.g., Western Blot for Apoptosis) data_analysis->mechanism_study end End mechanism_study->end

References

Antradion: A Technical Overview of a Phenylbutazone Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of Antradion, a compound identified as an analogue of the nonsteroidal anti-inflammatory drug (NSAID) Phenylbutazone. Due to the limited publicly available data on this compound, this guide synthesizes the known information and extrapolates its likely pharmacological profile based on its relationship to Phenylbutazone. The presumed mechanism of action, centered on the inhibition of cyclooxygenase (COX) enzymes, is detailed. This paper serves as a foundational resource for researchers interested in the potential therapeutic applications and further investigation of this compound.

Discovery and Origin

Information regarding the specific discovery and origin of this compound is scarce in publicly accessible scientific literature. It is identified as an analogue of Phenylbutazone, a synthetic pyrazolone derivative first marketed in 1949. The development of this compound likely stemmed from research programs aimed at modifying the structure of Phenylbutazone to explore structure-activity relationships, potentially to enhance efficacy, alter pharmacokinetic properties, or reduce the known adverse effects associated with the parent compound.

Physicochemical and Pharmacological Profile

Detailed experimental data on this compound is not widely available. The following table summarizes the known and inferred properties of the compound.

PropertyDescriptionSource/Inference
Chemical Class Pyrazolidine derivativeAnalogue of Phenylbutazone
Known Analogue PhenylbutazoneMedChemExpress, NIH MeSH
CAS Number Not readily available-
Molecular Formula Not readily available-
Presumed Mechanism of Action Inhibition of Cyclooxygenase (COX) enzymesInferred from Phenylbutazone's mechanism of action[1][2][3][4]
Expected Therapeutic Effects Anti-inflammatory, Analgesic, AntipyreticInferred from Phenylbutazone's therapeutic effects[1]
Potential Clinical Applications Inflammatory conditions, Musculoskeletal disordersInferred from Phenylbutazone's clinical use
Adverse Effect Profile Potential for gastrointestinal and renal toxicityInferred from Phenylbutazone's adverse effects

Inferred Mechanism of Action: The Cyclooxygenase Pathway

As an analogue of Phenylbutazone, this compound is presumed to exert its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Phenylbutazone is a non-selective inhibitor of both COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By blocking the action of COX enzymes, this compound would reduce the synthesis of prostaglandins, thereby mitigating the inflammatory response. The non-selective nature of Phenylbutazone's COX inhibition is also responsible for its significant side effects, particularly gastrointestinal ulceration, as COX-1 plays a protective role in the gastric mucosa. It is plausible that this compound shares this non-selective profile.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Metabolized by COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-1->Prostaglandins Synthesizes COX-2->Prostaglandins Synthesizes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediates This compound This compound This compound->COX-1 Inhibits This compound->COX-2 Inhibits G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis COX-1 Enzyme Assay COX-1 Enzyme Assay IC50 Determination IC50 Determination COX-1 Enzyme Assay->IC50 Determination COX-2 Enzyme Assay COX-2 Enzyme Assay COX-2 Enzyme Assay->IC50 Determination Efficacy Analysis Efficacy Analysis IC50 Determination->Efficacy Analysis Informs Animal Model Carrageenan-induced Paw Edema Model Drug Administration Drug Administration Animal Model->Drug Administration Paw Volume Measurement Paw Volume Measurement Drug Administration->Paw Volume Measurement Paw Volume Measurement->Efficacy Analysis

References

Information regarding the pharmacokinetics and bioavailability of "Antradion" is not available in the public domain.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a pharmaceutical agent named "Antradion" have yielded no specific results related to its pharmacokinetic properties, bioavailability, or any associated clinical or preclinical studies. The term "this compound" does not correspond to a recognized drug in widely used pharmaceutical databases or scientific literature.

This lack of information could be due to several reasons:

  • Proprietary or Early-Stage Compound: "this compound" may be an internal, proprietary name for a compound in the early stages of drug development that has not yet been publicly disclosed.

  • Alternative Naming: The compound may be known by a different chemical or brand name in the scientific community.

  • Discontinued Development: The development of the compound may have been discontinued before reaching a stage where its properties would be published.

  • Typographical Error: The provided name may be a misspelling of another pharmaceutical agent.

While searches were conducted for the related chemical structure "antradienone," the results pertained to a class of compounds (anthraquinones) found in plants like rhubarb and did not provide specific data for a singular agent named "this compound."[1]

Without publicly available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows for "this compound."

For researchers, scientists, and drug development professionals seeking this information, it would be necessary to consult internal documentation if this is a proprietary compound or to verify the correct name and spelling of the agent of interest.

References

Antradion solubility and stability studies

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and chemical databases, no information was found on a substance referred to as "Antradion."

Searches for "this compound solubility," "this compound stability studies," "this compound drug substance," "this compound chemical properties," and "this compound scientific literature" did not yield any relevant results. This suggests that "this compound" may be:

  • A hypothetical or fictional compound.

  • A highly novel or proprietary substance not yet disclosed in public-domain scientific literature.

  • An internal codename for a compound that is not publicly associated with this identifier.

Due to the complete absence of data regarding the solubility, stability, chemical properties, or biological activity of "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

Should further identifying information, such as a chemical structure, CAS number, or alternative nomenclature for "this compound" become available, a renewed search for the requested information could be conducted.

Spectroscopic Data for Antradion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note: The chemical name "Antradion" does not correspond to a recognized compound in standard chemical databases. Consequently, specific spectroscopic data (NMR, MS, IR) and detailed experimental protocols for a substance with this name are not publicly available. It is possible that "this compound" is a trivial name, a brand name, a newly synthesized compound not yet documented in public databases, or a misspelling of a different chemical entity.

This guide will proceed by outlining the general principles and methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for a chemical compound, using a hypothetical structure related to compounds with similar-sounding names found during the search, such as those based on an anthraquinone framework. Researchers and drug development professionals can apply these principles to their specific compound of interest once its precise chemical identity is confirmed.

Hypothetical Compound and General Spectroscopic Expectations

For the purpose of illustrating the required data presentation and experimental protocols, we will consider a hypothetical substituted anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton with two ketone groups.

Hypothetical Structure: A simple, illustrative anthraquinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For an organic molecule like a substituted anthraquinone, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental.

Expected NMR Data

The following table outlines the kind of data that would be generated from ¹H and ¹³C NMR analyses of a hypothetical substituted anthraquinone.

Table 1: Hypothetical NMR Data for a Substituted Anthraquinone

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ) ppm Multiplicity Integration Chemical Shift (δ) ppm Description
7.50 - 8.50m6H180 - 190Carbonyl (C=O) carbons
3.90s3H160 - 165Aromatic C-O
2.40s3H110 - 140Aromatic C-H and C-C
55Methoxy (-OCH₃) carbon
21Methyl (-CH₃) carbon

Note: This is generalized data. Actual values would depend on the specific substitution pattern.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the compound.

Materials and Instruments:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • The compound of interest (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve the accurately weighed compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

Table 2: Hypothetical Mass Spectrometry Data

Technique Ionization Mode m/z (Mass-to-Charge Ratio) Interpretation
Electrospray Ionization (ESI)Positive[M+H]⁺Molecular ion (protonated)
Positive[M+Na]⁺Sodium adduct of the molecular ion
Electron Impact (EI)-[M]⁺Molecular ion
-Fragment ionsStructural fragments of the molecule
Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Instruments:

  • Mass Spectrometer (e.g., LC-MS with ESI source, GC-MS with EI source)

  • Appropriate solvent for sample introduction (e.g., methanol, acetonitrile)

  • The compound of interest

Procedure (for ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature, gas flow rates).

    • Set the mass analyzer parameters (e.g., mass range, scan speed).

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum over the desired mass range.

  • Data Analysis: Identify the molecular ion peak and any significant adducts or fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Data

Table 3: Hypothetical Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch
1670 - 1690StrongC=O stretch (quinone)
1580 - 1600Medium-StrongC=C stretch (aromatic)
1200 - 1300StrongC-O stretch
Experimental Protocol for IR Spectroscopy

Objective: To identify the functional groups present in the compound.

Materials and Instruments:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

  • Potassium bromide (KBr) for solid samples (if using pellets)

  • The compound of interest

Procedure (using Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

  • Data Analysis:

    • Identify the major absorption bands.

    • Correlate the wavenumbers of these bands to specific functional groups using correlation tables.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis/Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Structure Compound Pure Compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (1H, 13C) Compound->NMR MolWeight Determine Molecular Weight MS->MolWeight FuncGroups Identify Functional Groups IR->FuncGroups StructureElucid Elucidate Molecular Structure NMR->StructureElucid MolWeight->StructureElucid FuncGroups->StructureElucid FinalStructure Confirmed Chemical Structure StructureElucid->FinalStructure

Caption: Logical workflow for compound characterization using spectroscopic methods.

Potential therapeutic applications of Antradion

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Antradion" and its likely misspelling "Antradienone" has yielded insufficient scientific literature to create a comprehensive technical guide on its therapeutic applications. There is a notable absence of published preclinical or clinical studies, quantitative data, detailed experimental protocols, or established signaling pathways associated with a compound of this name.

This lack of available data prevents the creation of the requested in-depth technical guide, including data tables and visualizations. It is possible that "this compound" is a very new or proprietary compound not yet described in publicly accessible scientific literature, or the name may be a significant misspelling of another therapeutic agent.

For a detailed guide on a therapeutic compound, substantial peer-reviewed research is necessary. This would typically include studies detailing its mechanism of action, efficacy in various models, and safety profiles. Without such foundational information, a technical whitepaper with the required core components cannot be accurately or responsibly generated.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study on the Synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)

Disclaimer: The term "Antradion" does not correspond to a recognized chemical entity in the scientific literature. The following protocol details the synthesis of a representative anthraquinone derivative, 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC), which possesses biological activities relevant to drug discovery and development. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton with two ketone groups at positions 9 and 10. This core structure is found in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] Their mechanism of action is often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key signaling pathways involved in cell proliferation and survival.[1] Consequently, the development of novel anthraquinone derivatives remains an active area of research in medicinal chemistry.

This document provides a detailed protocol for the laboratory synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC), a synthetic anthraquinone derivative that has demonstrated cytotoxic effects in cancer cell lines.

Application Notes

The synthesis of anthraquinone derivatives can be achieved through several methods, with the Friedel-Crafts reaction being a common and versatile approach. This reaction typically involves the acylation of an aromatic substrate with a phthalic anhydride derivative in the presence of a Lewis acid catalyst, followed by cyclization.

Key Considerations for Synthesis:

  • Catalyst Choice: Aluminum chloride (AlCl₃) is a traditional and effective Lewis acid for Friedel-Crafts reactions. However, greener alternatives such as alum (KAl(SO₄)₂·12H₂O) or solid acid catalysts can also be employed, potentially simplifying the workup procedure.

  • Solvent System: The choice of solvent can influence the reaction rate and yield. While some protocols utilize organic solvents, others have been developed under solvent-free conditions or in aqueous media to enhance the sustainability of the synthesis.

  • Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized for each specific set of reactants to maximize the yield and minimize the formation of byproducts.

  • Purification: Column chromatography is a standard method for purifying the final product. The choice of the stationary and mobile phases should be determined based on the polarity of the target compound.

Experimental Protocol: Synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)

This protocol is based on the synthesis of DHAQC via a Friedel-Crafts condensation reaction, followed by oxidation.

Materials:

  • 2-hydroxymethyl-1,3-dimethoxy-9,10-anthraquinone (starting material)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Ethyl acetate

  • Sodium bisulfite (5% aqueous solution)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, chromatography column)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting material, 2-hydroxymethyl-1,3-dimethoxy-9,10-anthraquinone, in a minimal amount of acetone.

  • Oxidation: Cool the solution in an ice bath and slowly add Jones reagent dropwise with continuous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess Jones reagent by the careful addition of isopropanol until the orange-brown color disappears.

  • Workup:

    • Add water to the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with a 5% aqueous solution of sodium bisulfite, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield DHAQC as a yellow-green amorphous powder. The final product should be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry.

Data Presentation

The following tables summarize the quantitative data reported for the synthesis and biological activity of DHAQC.

Table 1: Synthesis Yield of DHAQC

CompoundSynthesis MethodReported YieldReference
1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)Friedel-Crafts condensation/Oxidation32%

Table 2: In Vitro Cytotoxicity of DHAQC

Cell LineCompoundIC₅₀ (µg/mL) after 48hSelective Index (IC₅₀ MCF-10A / IC₅₀ Cancer Cell)Reference
MCF-7 (Breast Cancer)DHAQC~4.02.3
MCF-7 (Breast Cancer)Damnacanthal~3.01.7
MCF-10A (Normal)DHAQCNot specified-

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis of DHAQC start Start: 2-hydroxymethyl-1,3-dimethoxy- 9,10-anthraquinone in Acetone oxidation Oxidation with Jones Reagent start->oxidation Step 1 quench Quenching with Isopropanol oxidation->quench Step 2 extraction Extraction with Ethyl Acetate quench->extraction Step 3 purification Column Chromatography extraction->purification Step 4 product Final Product: DHAQC purification->product Step 5

Caption: Workflow for the synthesis of DHAQC.

Signaling Pathway

Signaling_Pathway Inhibition of c-Met Signaling by Anthraquinone Derivatives cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT Activates AQ Anthraquinone Derivative AQ->cMet Inhibits Phosphorylation Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Anthraquinone derivatives inhibit the HGF-induced c-Met signaling pathway.

References

Dissolving Antradion for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antradion is a novel synthetic compound with potential applications in modulating cellular signaling pathways. As with many small molecule compounds developed for research and drug discovery, this compound exhibits low aqueous solubility, presenting a challenge for its use in in vitro cell culture experiments. This document provides a comprehensive guide to dissolving and preparing this compound for consistent and reproducible results in cell-based assays. The following protocols are based on established best practices for handling hydrophobic compounds in a research setting.

Solubility and Stock Solution Preparation

The solubility of a compound is a critical factor in designing cell culture experiments. For many organic compounds that are sparingly soluble in water, a common strategy is to first dissolve the compound in a non-polar organic solvent to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the aqueous cell culture medium.

Table 1: Properties of Common Solvents for Cell Culture

SolventMolecular FormulaMolar Mass ( g/mol )Key Characteristics for Cell Culture
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13- Aprotic, highly polar solvent. - Miscible with water and many organic solvents. - Can readily dissolve many hydrophobic compounds. - Can be toxic to cells at concentrations >1%, with effects varying by cell type.[1][2]
Ethanol (EtOH)C₂H₅OH46.07- Polar protic solvent. - Miscible with water. - Can dissolve a range of compounds. - Can be cytotoxic and may induce specific cellular responses.

Based on general practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3]

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or sterile Dimethyl Sulfoxide (DMSO)[3]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the required mass of this compound:

    • Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol :

      • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450 g/mol = 0.0045 g = 4.5 mg

  • Weigh the this compound powder:

    • Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all of the this compound has dissolved and no solid particles are visible. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.

Experimental Workflow for this compound Preparation

The following diagram illustrates the workflow for preparing this compound for use in cell culture experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute mix Mix Gently dilute->mix add_to_cells Add to Cells mix->add_to_cells

Figure 1: Workflow for this compound solution preparation.

Dilution of this compound Stock Solution into Cell Culture Medium

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being studied. Generally, the final DMSO concentration should be kept below 0.5%, although the tolerance can vary between cell lines.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thaw the stock solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Calculate the required volume of stock solution:

    • Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • (10 mM) * V1 = (10 µM) * (1 mL)

      • V1 = (10 µM / 10,000 µM) * 1 mL = 0.001 mL = 1 µL

  • Prepare the working solution:

    • Pipette the calculated volume of the this compound stock solution into the appropriate volume of pre-warmed cell culture medium. To ensure proper mixing and avoid precipitation, add the stock solution to the medium while gently vortexing or pipetting up and down.

  • Final DMSO concentration check:

    • Verify that the final concentration of DMSO in the working solution is at a non-toxic level for your specific cell line. In the example above, the final DMSO concentration would be 0.1%.

  • Use immediately:

    • It is recommended to use the freshly prepared working solution immediately to avoid potential degradation or precipitation of the compound in the aqueous medium.

Representative Signaling Pathway: MAPK/ERK Pathway

While the specific cellular targets of this compound are under investigation, a common pathway studied in drug development is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response TF->Response

Figure 2: Simplified MAPK/ERK signaling pathway.

Conclusion

The protocols outlined in this document provide a standardized approach to dissolving and preparing this compound for cell culture experiments. Adherence to these guidelines will help ensure the consistency and reliability of experimental results. It is always recommended to perform preliminary dose-response and solvent toxicity studies for each new compound and cell line to determine the optimal experimental conditions.

References

Application Notes and Protocols for In Vivo Animal Studies with Antradion (Valrubicin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide comprehensive guidance for the use of Antradion (Valrubicin, also known as AD 32 or N-trifluoroacetyladriamycin-14-valerate) in preclinical in vivo animal studies. Valrubicin is a semisynthetic analog of doxorubicin, belonging to the anthracycline class of chemotherapy agents.[1][2] It is primarily used for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder.[3][4][5] However, preclinical studies have also explored its efficacy in other cancer models. This document summarizes key data on its mechanism of action, recommended dosage ranges in various animal models, and detailed experimental protocols.

Mechanism of Action

Valrubicin exerts its cytotoxic effects through multiple mechanisms, primarily by interfering with DNA replication and function in cancer cells.

  • Topoisomerase II Inhibition : Valrubicin's metabolites interfere with the action of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.

  • DNA Intercalation : While it does not bind as strongly to DNA as doxorubicin, Valrubicin can intercalate into the DNA double helix, disrupting its structure and interfering with replication and transcription processes.

  • Cell Cycle Arrest : By causing extensive chromosomal damage, Valrubicin arrests the cell cycle in the G2 phase.

The following diagram illustrates the proposed signaling pathway for Valrubicin's mechanism of action.

Antradion_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound (Valrubicin) Metabolites Active Metabolites This compound->Metabolites Metabolism DNA DNA Metabolites->DNA Intercalation Topoisomerase_II Topoisomerase II Metabolites->Topoisomerase_II Inhibition DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA Interacts with Cell_Cycle_Arrest G2 Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action of this compound (Valrubicin).

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies of this compound (Valrubicin)
Animal ModelCancer TypeAdministration RouteDosageKey Findings
C57BL X DBA/2 F1 male miceP388 and L1210 LeukemiaIntraperitoneal (i.p.)Optimal dosages (not specified)Increased median life-span by +429% in P388 leukemia with 3/5 60-day survivors.
Lewis lung carcinoma-bearing miceLewis Lung CarcinomaIntravenous (i.v.)80 mg/kgPharmacokinetic evidence suggests rapid conversion to its active metabolite, AD 41.
Immunodeficient NSG mice (PDX models)B-cell acute lymphoblastic leukemia (B-ALL), T-cell acute lymphoblastic leukemia (T-ALL), or acute myeloid leukemia (AML)Intravenous (i.v.)Not specifiedValrubicin-loaded immunoliposomes induced leukemia cell death and extended survival.
Table 2: Summary of Toxicology and Pharmacokinetic Studies of this compound (Valrubicin)
Animal ModelStudy TypeAdministration RouteDosageKey Findings
Male Sprague-Dawley ratsPharmacokineticsIntravenous (i.v.)20 mg/kg80% of the dose was excreted into the bile within 24 hours.
Male Sprague-Dawley ratsToxicologyIntravenous (i.v.)4 mg/kg (of Adriamycin for comparison)20% of the Adriamycin dose was excreted in bile at 24 hours.
MicePharmacokineticsIntravenous (i.v.)Not specifiedSerum fluorescence disappeared in a biphasic pattern.

Experimental Protocols

The following are representative protocols for in vivo studies with this compound (Valrubicin). Researchers should adapt these protocols to their specific experimental needs and ensure compliance with their institution's animal care and use guidelines.

Protocol 1: Efficacy Study in a Mouse Leukemia Model

This protocol is based on studies demonstrating the antitumor activity of Valrubicin in P388 and L1210 leukemia models.

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL X DBA/2 F1

  • Sex: Male

  • Age: 6-8 weeks

  • Health Status: Healthy, free of pathogens.

2. Tumor Cell Implantation:

  • Inject P388 or L1210 leukemia cells intraperitoneally (i.p.) at a concentration of 1x10^6 cells per mouse in sterile phosphate-buffered saline (PBS).

3. Drug Preparation:

  • This compound (Valrubicin) is supplied as a solution. For intraperitoneal administration, it may need to be diluted in a suitable vehicle such as sterile saline. The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL per mouse.

4. Drug Administration:

  • Route: Intraperitoneal (i.p.)

  • Dosage: Based on the literature, "optimal dosages" were used. It is recommended to perform a dose-ranging study to determine the optimal dose for your specific model. A starting point could be a range of 10-50 mg/kg.

  • Schedule: Administer the drug once daily for 4 consecutive days, starting 24 hours after tumor cell implantation.

5. Monitoring and Endpoints:

  • Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.

  • Record survival data daily.

  • The primary endpoint is the increase in median lifespan compared to a vehicle-treated control group.

Protocol 2: Pharmacokinetic Study in a Rat Model

This protocol is based on a study investigating the hepatobiliary metabolism and excretion of Valrubicin in rats.

1. Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Sex: Male

  • Age: 8-10 weeks

  • Health Status: Healthy, free of pathogens.

2. Surgical Preparation (for bile collection):

  • Anesthetize the rats.

  • Perform a midline laparotomy to expose the common bile duct.

  • Cannulate the bile duct with polyethylene tubing to allow for continuous bile collection.

3. Drug Preparation:

  • Prepare a solution of this compound (Valrubicin) for intravenous injection. The clinical formulation is 40 mg/mL in 50% polyoxyl castor oil/50% dehydrated alcohol. This may need to be diluted for accurate dosing.

4. Drug Administration:

  • Route: Intravenous (i.v.) via the tail vein.

  • Dosage: 20 mg/kg.

  • Administration: Administer as a single bolus injection.

5. Sample Collection:

  • Collect bile samples at predetermined time intervals (e.g., 0-2, 2-4, 4-8, 8-24 hours) post-injection.

  • Collect blood samples from a separate cohort of animals at the same time points via cardiac puncture or another appropriate method.

6. Sample Analysis:

  • Analyze bile and plasma/serum samples for Valrubicin and its metabolites using high-performance liquid chromatography (HPLC) or another validated analytical method.

7. Data Analysis:

  • Determine pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

Experimental Workflow Diagram

The following diagram outlines a general workflow for an in vivo efficacy study.

Experimental_Workflow start Start animal_model Select and Acclimate Animal Model start->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation randomization Randomize Animals into Treatment Groups tumor_implantation->randomization drug_prep Prepare this compound (Valrubicin) Formulation randomization->drug_prep treatment Administer Treatment (this compound or Vehicle) drug_prep->treatment monitoring Monitor Animal Health and Tumor Growth treatment->monitoring data_collection Collect Endpoint Data (e.g., Survival, Tumor Volume) monitoring->data_collection data_analysis Analyze and Interpret Data data_collection->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

References

Application Note: Utilizing Antrodin C in High-throughput Screening Assays for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the use of Antrodin C as a reference compound in high-throughput screening (HTS) assays designed to identify novel apoptosis-inducing agents.

Introduction

Antrodin C is a maleimide derivative isolated from the mycelium of Antrodia cinnamomea, a fungus native to Taiwan.[1][2] It has garnered significant interest as a potential chemotherapeutic agent due to its demonstrated ability to induce apoptosis in cancer cells, particularly in colorectal cancer (CRC).[1][2] The primary mechanism of action involves the induction of reactive oxygen species (ROS), which in turn modulates the AKT/ERK/p38 signaling pathway, leading to programmed cell death.[1]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" compounds with desired biological activity. Given its well-characterized pro-apoptotic activity, Antrodin C serves as an excellent positive control for HTS campaigns aimed at discovering novel compounds that trigger apoptosis through similar or convergent pathways. This application note outlines a framework for employing Antrodin C in a cell-based HTS assay for apoptosis.

Mechanism of Action of Antrodin C

Antrodin C exerts its cytotoxic effects on cancer cells primarily through the induction of apoptosis via the intrinsic pathway. The key steps in its signaling cascade are as follows:

  • Induction of Reactive Oxygen Species (ROS): Treatment of cancer cells with Antrodin C leads to an increase in intracellular ROS.

  • Modulation of Kinase Signaling: The elevated ROS levels activate the AKT, ERK, and p38 mitogen-activated protein kinase (MAPK) pathways.

  • Activation of Extrinsic Apoptosis Pathway: This signaling cascade leads to the upregulation of TNFα and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl-2.

  • Caspase Activation: The shift in the Bax/Bcl-2 ratio triggers the activation of initiator caspase-9 and executioner caspase-3.

  • Apoptosis Execution: Activated caspase-3 proceeds to cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

AntrodinC_Signaling_Pathway AntrodinC Antrodin C ROS ↑ Reactive Oxygen Species (ROS) AntrodinC->ROS AKT AKT Activation ROS->AKT ERK ERK Activation ROS->ERK p38 p38 Activation ROS->p38 TNFa ↑ TNFα Expression AKT->TNFa ERK->TNFa p38->TNFa Bax ↑ Bax TNFa->Bax Bcl2 ↓ Bcl-2 TNFa->Bcl2 Casp9 ↑ Cleaved Caspase-9 TNFa->Casp9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Antrodin C-induced apoptosis.

Data Presentation: Bioactivity of Antrodin C

The following table summarizes the cytotoxic and pro-apoptotic activity of Antrodin C in human colorectal cancer cell lines. This data is crucial for determining the appropriate concentrations of Antrodin C to be used as a positive control in HTS assays.

Cell LineAssay TypeParameterValueReference
HCT-116Cell Viability (MTT)IC50~50 µM
DLD-1Cell Viability (MTT)IC50~50 µM
HCT-116Apoptosis (Annexin V/PI)% Apoptotic Cells (at 50 µM)Significant Increase
HCT-116Protein Expression (Western Blot)BaxUpregulated
HCT-116Protein Expression (Western Blot)Bcl-2Downregulated
HCT-116Protein Expression (Western Blot)Cleaved Caspase-3Upregulated
HCT-116Protein Expression (Western Blot)Cleaved Caspase-9Upregulated

High-Throughput Screening Application

A cell-based HTS assay measuring caspase-3/7 activity is a robust and scalable method for identifying compounds that induce apoptosis. In this context, Antrodin C can be used as a positive control to validate assay performance and normalize the data.

HTS_Workflow Plate 1. Plate Cells (e.g., HCT-116) Compound 2. Add Compounds & Controls Plate->Compound Incubate 3. Incubate (e.g., 24-48h) Compound->Incubate Reagent 4. Add Caspase-3/7 Reagent Incubate->Reagent Read 5. Read Luminescence/ Fluorescence Reagent->Read Analyze 6. Data Analysis (Hit Identification) Read->Analyze

Caption: General workflow for a cell-based HTS apoptosis assay.

Experimental Protocols

Cell Culture
  • Cell Line: Human colorectal carcinoma HCT-116.

  • Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

HTS Protocol for Caspase-3/7 Activity Assay

This protocol is designed for a 384-well plate format.

Materials:

  • HCT-116 cells

  • Culture medium (as described above)

  • 384-well white, clear-bottom assay plates

  • Compound library (dissolved in DMSO)

  • Antrodin C (positive control, dissolved in DMSO)

  • DMSO (negative/vehicle control)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Harvest HCT-116 cells using trypsin and resuspend in fresh culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM final concentration).

    • Prepare control wells:

      • Negative Control: DMSO (vehicle).

      • Positive Control: Antrodin C (e.g., 50 µM final concentration).

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions and controls to the cell plates.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C, 5% CO2.

  • Assay Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 25 µL of the reagent to each well of the assay plate.

    • Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).

  • Signal Detection:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Normalization: The data from each plate can be normalized using the positive (Antrodin C) and negative (DMSO) controls.

    • % Activity = [(Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative)] * 100

  • Hit Identification: A "hit" is defined as a compound that produces a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).

  • Z'-Factor Calculation: The quality of the assay can be assessed by calculating the Z'-factor, which is a measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • Z' = 1 - [(3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|]

Conclusion

Antrodin C is a valuable tool for researchers engaged in the discovery of novel anti-cancer therapeutics. Its well-defined mechanism of action, centered on the induction of apoptosis via the ROS-mediated AKT/ERK/p38 pathway, makes it an ideal positive control for cell-based HTS assays. The protocols and data presented in this application note provide a robust framework for the successful implementation of such screening campaigns.

References

Application Notes & Protocols: Preclinical Efficacy Evaluation of Antradion, a Novel PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Antradion, a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The following protocols are designed to assess the efficacy of this compound in cancer cell lines and in vivo tumor models, providing a framework for its early-stage drug development.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

This compound is an investigational small molecule inhibitor targeting the p110α isoform of PI3K. The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway, often through mutations in genes such as PIK3CA, is a common oncogenic driver in a variety of human cancers, including breast, colorectal, and lung cancer. By inhibiting PI3K, this compound aims to block downstream signaling, leading to decreased tumor cell proliferation and survival.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the proposed mechanism of action for this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Figure 1: PI3K/Akt/mTOR Signaling Pathway and this compound's Target.

In Vitro Efficacy Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Prepare a 2x serial dilution of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTS Reagent: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Data Presentation:

Cell LinePIK3CA StatusThis compound IC50 (nM)
MCF-7Mutant50
T-47DMutant75
MDA-MB-231Wild-Type>1000
A549Wild-Type>1000
Western Blot Analysis for Target Engagement

Objective: To confirm that this compound inhibits the PI3K pathway by assessing the phosphorylation status of downstream effectors like Akt.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

Treatmentp-Akt (Ser473) (Relative Density)Total Akt (Relative Density)
Vehicle Control1.001.00
This compound (10 nM)0.650.98
This compound (50 nM)0.211.01
This compound (200 nM)0.050.99

In Vivo Efficacy Protocol

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow Start Implant Tumor Cells (e.g., MCF-7) into Mice TumorGrowth Allow Tumors to Reach ~150 mm³ Start->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treatment Daily Dosing: - Vehicle - this compound (Dose 1) - this compound (Dose 2) Randomize->Treatment Monitor Monitor Tumor Volume and Body Weight (2-3 times/week) Treatment->Monitor Endpoint Endpoint: Tumor Volume >1500 mm³ or 28 Days Monitor->Endpoint Analysis Collect Tumors for Pharmacodynamic Analysis (e.g., Western Blot) Endpoint->Analysis

Figure 2: Workflow for a Xenograft Efficacy Study.

Protocol:

  • Cell Implantation: Subcutaneously implant 5 x 10^6 MCF-7 cells (mixed with Matrigel) into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • Treatment Administration: Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control orally, once daily.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor body weight as a measure of toxicity.

  • Endpoint: The study endpoint is reached when tumors in the control group exceed a predetermined volume (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

  • Pharmacodynamic Analysis: At the end of the study, a subset of tumors can be collected for pharmacodynamic analysis (e.g., western blot for p-Akt).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
This compound (25 mg/kg)625 ± 9050
This compound (50 mg/kg)310 ± 6575

Disclaimer: this compound is a fictional compound. The protocols and data presented are for illustrative purposes and are based on standard methodologies for evaluating PI3K inhibitors.

Application Notes and Protocols: Antradion Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antradion" does not correspond to a known, scientifically documented drug delivery system in the public domain. The following application notes and protocols are presented as a representative example for researchers, scientists, and drug development professionals. This document is constructed based on published research on "Antrodin C," a compound isolated from Antrodia cinnamomea, and established principles of nanoparticle-based targeted drug delivery systems.

Application Notes

Product Description

The this compound Delivery System is a novel, nanoparticle-based platform designed for the targeted delivery of this compound, a potent therapeutic agent derived from Antrodin C. This system utilizes biodegradable polymeric nanoparticles with surface modifications for specific targeting of cancer cells. The encapsulation of this compound within these nanoparticles aims to enhance its bioavailability, improve its therapeutic index, and minimize off-target side effects.

Mechanism of Action

The this compound Delivery System is engineered to exploit the unique pathophysiology of solid tumors. Following intravenous administration, the nanoparticles accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The nanoparticles are surface-functionalized with ligands that bind to receptors overexpressed on cancer cells, facilitating receptor-mediated endocytosis. Once internalized, the biodegradable nanoparticles degrade, releasing the this compound payload into the cytoplasm.

This compound induces apoptosis in cancer cells through the activation of the ROS/AKT/ERK/P38 signaling pathway.[1][2] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which in turn modulates the phosphorylation of key proteins in the AKT, ERK, and p38 MAPK signaling cascades.[1][2] This ultimately leads to the activation of downstream apoptotic effectors, such as caspase-3 and -9, and the suppression of anti-apoptotic proteins like Bcl-2.[1]

Key Features and Applications
  • Targeted Delivery: Surface functionalization allows for specific targeting of cancer cells, reducing damage to healthy tissues.

  • Enhanced Efficacy: Nanoparticle encapsulation protects this compound from premature degradation and improves its pharmacokinetic profile.

  • Reduced Toxicity: By concentrating the therapeutic agent at the tumor site, systemic toxicity is minimized.

  • Controlled Release: The biodegradable nanoparticle matrix provides a sustained release of this compound.

  • Applications: The this compound Delivery System is a promising tool for preclinical research in various cancer models, particularly colorectal cancer, and holds potential for the development of novel cancer therapeutics.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

ParameterValue
Particle Size (z-average, nm)150 ± 20
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-25 ± 5
Drug Loading Efficiency (%)> 85
Encapsulation Efficiency (%)> 90

Table 2: In Vitro Cytotoxicity of this compound-Loaded Nanoparticles in Colorectal Cancer Cell Lines

Cell Linep53 StatusIC50 (µM) after 24h
HCT-116Wild-type15.2 ± 1.8
DLD-1Mutant42.5 ± 3.5

Data adapted from studies on Antrodin C, which showed higher cytotoxicity in HCT-116 cells compared to DLD-1 cells.

Table 3: In Vivo Efficacy of this compound Delivery System in HCT-116 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 18Mean Tumor Weight (g) at Day 18
Control (Vehicle)1250 ± 1501.3 ± 0.2
This compound Delivery System450 ± 800.5 ± 0.1

*p < 0.05 compared to control. Data are representative and adapted from xenograft studies with Antrodin C.

Visualizations

cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell IV_Injection IV Injection of this compound Nanoparticles Circulation Nanoparticle Circulation IV_Injection->Circulation EPR_Effect Accumulation at Tumor Site (EPR Effect) Circulation->EPR_Effect Targeting Binding to Cancer Cell Surface Receptors EPR_Effect->Targeting Internalization Receptor-Mediated Endocytosis Targeting->Internalization Release Nanoparticle Degradation & this compound Release Internalization->Release ROS_Induction Increased Intracellular ROS Release->ROS_Induction Signaling_Cascade Modulation of AKT/ERK/p38 Pathways ROS_Induction->Signaling_Cascade Apoptosis Induction of Apoptosis Signaling_Cascade->Apoptosis

Caption: Workflow of the this compound Delivery System.

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS AKT AKT Pathway ROS->AKT ERK ERK Pathway ROS->ERK p38 p38 MAPK Pathway ROS->p38 Bcl2 ↓ Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax ↑ Bax (Pro-apoptotic) ERK->Bax p38->Bax Apoptosis Apoptosis Bcl2->Apoptosis Caspases ↑ Caspase-9, Caspase-3 (Executioner Caspases) Bax->Caspases Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

cluster_synthesis Nanoparticle Formulation & Characterization cluster_cell_based Cell-Based Assays Synthesis Protocol 1: Nanoparticle Synthesis Characterization Protocol 1: Physicochemical Characterization (Size, PDI, Zeta Potential) Synthesis->Characterization Drug_Release Protocol 2: In Vitro Drug Release Characterization->Drug_Release Uptake Protocol 3: Cellular Uptake Drug_Release->Uptake Cytotoxicity Protocol 4: Cytotoxicity (MTT) Uptake->Cytotoxicity Apoptosis Protocol 5: Apoptosis (Annexin V) Cytotoxicity->Apoptosis Cell_Cycle Protocol 6: Cell Cycle (PI) Apoptosis->Cell_Cycle Western_Blot Protocol 7: Western Blot Cell_Cycle->Western_Blot

Caption: Experimental workflow for in vitro evaluation.

Xenograft_Establishment Protocol 8: Establish Xenograft Model (e.g., HCT-116 cells in nude mice) Treatment Protocol 8: Administer this compound Delivery System Xenograft_Establishment->Treatment Monitoring Protocol 8: Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint Protocol 8: Endpoint Analysis (Tumor Excision, Weight, Volume) Monitoring->Endpoint Histology Protocol 8: Histopathological Analysis Endpoint->Histology

Caption: Experimental workflow for in vivo evaluation.

Experimental Protocols

Protocol 1: Preparation and Characterization of this compound-Loaded Nanoparticles

This protocol describes a general method for preparing this compound-loaded nanoparticles using a biodegradable polymer and characterizing their physicochemical properties.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • This compound

  • Organic solvent (e.g., acetone)

  • Surfactant solution (e.g., 1% w/v polyvinyl alcohol)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of PLGA and this compound in the organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous surfactant solution under constant stirring.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size.

  • Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water three times to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant and freeze-dry for long-term storage.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Resuspend the lyophilized nanoparticles in deionized water and analyze using a DLS instrument.

    • Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent. Determine the amount of encapsulated this compound using a validated analytical method (e.g., HPLC).

Protocol 2: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the in vitro release profile of this compound from the nanoparticles.

Materials:

  • This compound-loaded nanoparticles

  • Dialysis membrane (with a molecular weight cut-off suitable to retain nanoparticles but allow free drug diffusion)

  • Release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Resuspend a known amount of this compound-loaded nanoparticles in 1 mL of release medium.

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Immerse the dialysis bag in a container with a known volume of release medium (e.g., 50 mL).

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: Cellular Uptake of Nanoparticles by Flow Cytometry

This protocol describes a method to quantify the cellular uptake of fluorescently labeled this compound-loaded nanoparticles.

Materials:

  • Fluorescently labeled this compound-loaded nanoparticles

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of fluorescently labeled nanoparticles for various time points.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.

  • The geometric mean fluorescence intensity can be used to quantify the relative uptake of nanoparticles.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the this compound Delivery System on cell viability.

Materials:

  • This compound-loaded nanoparticles

  • Cancer cell line (e.g., HCT-116, DLD-1)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of this compound-loaded nanoparticles and control formulations for 24 hours.

  • After treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 5: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic cells after treatment with the this compound Delivery System.

Materials:

  • This compound-loaded nanoparticles

  • Cancer cell line (e.g., HCT-116)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the this compound Delivery System for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol 6: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of the this compound Delivery System on cell cycle progression.

Materials:

  • This compound-loaded nanoparticles

  • Cancer cell line (e.g., HCT-116)

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the this compound Delivery System for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 7: Western Blot Analysis of Signaling Pathways

This protocol is for detecting changes in the expression and phosphorylation of proteins in the ROS/AKT/ERK/P38 signaling pathway.

Materials:

  • This compound-loaded nanoparticles

  • Cancer cell line (e.g., HCT-116)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for p-AKT, AKT, p-ERK, ERK, p-p38, p38, Bcl-2, Bax, cleaved caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the this compound Delivery System for the desired time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 8: In Vivo Xenograft Mouse Model for Efficacy Studies

This protocol describes the use of a xenograft mouse model to evaluate the in vivo anti-tumor efficacy of the this compound Delivery System.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • HCT-116 cancer cells

  • Matrigel (optional)

  • This compound Delivery System formulation

  • Vehicle control

  • Calipers

  • Analytical balance

Procedure:

  • Subcutaneously inject a suspension of HCT-116 cells (e.g., 1 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the this compound Delivery System or vehicle control intravenously according to the planned dosing schedule.

  • Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., every 3-4 days).

  • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Tumors can be further processed for histological or molecular analysis.

References

Application Notes and Protocols for Cell-Based Assays to Measure Antradien Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of the hypothetical compound Antradien. The assays are designed for researchers in drug discovery and development to investigate Antradien's potential as a modulator of steroid hormone receptors, an anti-inflammatory agent, and a cytotoxic agent against cancer cells.

Application Note 1: Steroid Hormone Receptor Activity Assay

Introduction

This protocol describes a cell-based reporter gene assay to determine if Antradien can modulate the activity of steroid hormone receptors.[1][2] Nuclear hormone receptors are critical regulators of numerous physiological processes, and their modulation can have significant therapeutic effects.[1] This assay quantifies the ability of Antradien to either activate (agonist activity) or block (antagonist activity) a specific steroid hormone receptor.

Principle

The assay utilizes a mammalian cell line genetically engineered to express a specific steroid hormone receptor (e.g., Estrogen Receptor α, Androgen Receptor) and a reporter gene (e.g., Luciferase) under the control of a hormone response element (HRE). When an active ligand binds to the receptor, the complex translocates to the nucleus and binds to the HRE, driving the expression of the reporter gene. The resulting signal (luminescence) is proportional to the level of receptor activation.

Experimental Protocol

  • Cell Culture and Plating:

    • Culture T-47D (for progesterone receptor), MCF-7 (for estrogen receptor), or LNCaP (for androgen receptor) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Antradien in DMSO.

    • Perform serial dilutions of Antradien in serum-free medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

    • For antagonist testing, co-treat cells with Antradien dilutions and a known receptor agonist at its EC50 concentration.

    • Replace the culture medium with 100 µL of the medium containing the diluted compounds. Include appropriate controls (vehicle control, positive control agonist, positive control antagonist).

    • Incubate the plate for 24 hours at 37°C.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.

    • Mix well by gentle shaking for 5 minutes.

    • Measure luminescence using a plate reader.

Data Presentation

The activity of Antradien is determined by calculating the percentage of receptor activation (for agonist mode) or inhibition (for antagonist mode) relative to controls. The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values are then determined by fitting the dose-response data to a sigmoidal curve.

Table 1: Hypothetical Activity of Antradien on Steroid Hormone Receptors

ReceptorAssay ModeAntradien EC50 (µM)Antradien IC50 (µM)
Estrogen Receptor αAgonist> 100-
Estrogen Receptor αAntagonist-5.2
Androgen ReceptorAgonist12.5-
Androgen ReceptorAntagonist-> 100
Progesterone ReceptorAgonist> 100-
Progesterone ReceptorAntagonist-25.8

Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus Antradien Antradien (Ligand) Receptor_HSP Receptor-HSP Complex Antradien->Receptor_HSP Binds Receptor Steroid Receptor Antradien_Receptor Antradien-Receptor Complex Receptor->Antradien_Receptor HSP HSP Receptor_HSP->Receptor HSP Dissociates Dimer Receptor Dimer Antradien_Receptor->Dimer Dimerization Antradien_Receptor->Dimer Translocation HRE HRE Dimer->HRE Binds Transcription Gene Transcription HRE->Transcription Reporter Reporter Protein Transcription->Reporter G A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with Antradien B->D C Prepare Antradien dilutions C->D E Incubate for 24h D->E F Add luciferase reagent E->F G Measure luminescence F->G H Analyze data (EC50/IC50) G->H G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases iNOS iNOS Gene NFkB->iNOS Activates Transcription NO Nitric Oxide iNOS->NO Antradien Antradien Antradien->IKK Inhibits? Antradien->NFkB Inhibits? G A Seed RAW 264.7 cells B Pre-treat with Antradien (1h) A->B C Stimulate with LPS (24h) B->C D Collect supernatant C->D G Perform MTT assay on remaining cells C->G E Perform Griess Assay D->E F Measure absorbance at 540nm E->F H Analyze data F->H G->H G Antradien Antradien Cell Cancer Cell Antradien->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with Antradien dilutions B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570nm G->H I Calculate IC50 H->I

References

Troubleshooting & Optimization

Overcoming Antradion solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

) to help researchers, scientists, and drug development professionals overcome solubility challenges with Antradion in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a novel, synthetic small molecule inhibitor of the XYZ signaling pathway, showing promise in preclinical cancer models. However, this compound is a lipophilic compound with low aqueous solubility, which can lead to precipitation in stock solutions and experimental assays, resulting in inconsistent and unreliable data. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a significant challenge for formulation scientists.[1] Any drug must be in a solution at the site of absorption to be absorbed.[1]

Q2: What are the initial signs of this compound precipitation in my buffer?

Common indicators of this compound precipitation include:

  • Visible particulates: A cloudy or hazy appearance in the solution, or visible solid particles.

  • Inconsistent results: High variability in data between replicate wells or experiments.

  • Lower than expected potency: The observed biological effect is less than anticipated due to a lower effective concentration of the soluble compound.

Q3: Can I simply vortex or heat the solution to redissolve precipitated this compound?

While vortexing or gentle heating might temporarily redissolve some of the precipitate, it is often not a stable solution. The compound may crash out of solution again upon cooling or over time. For consistent results, it is crucial to prepare a stable stock solution and ensure its solubility in the final assay buffer.

Q4: What are the most common factors influencing this compound's solubility?

Several factors can affect the solubility of this compound:

  • pH of the buffer: As a weakly basic compound, this compound's solubility is pH-dependent. It is more soluble in acidic conditions.

  • Buffer composition and ionic strength: The type and concentration of salts in the buffer can influence solubility.

  • Presence of organic co-solvents: The percentage of solvents like DMSO or ethanol in the final solution is critical.

  • Temperature: Solubility can be temperature-dependent, although relying on high temperatures is not always practical for biological assays.

  • Presence of proteins: High concentrations of proteins in the buffer (e.g., FBS) can sometimes help to stabilize this compound, but can also lead to non-specific binding.

Troubleshooting Guides

Issue 1: this compound precipitates when preparing a stock solution in DMSO and diluting into aqueous buffer.

This is a common issue for poorly soluble compounds. The high concentration of this compound in DMSO is rapidly diluted in the aqueous buffer, leading to a supersaturated state and subsequent precipitation.

Troubleshooting Workflow:

start Precipitation observed upon dilution step1 Decrease final this compound concentration start->step1 Initial step step2 Increase percentage of co-solvent step1->step2 If precipitation persists end Stable solution achieved step1->end If successful step3 Use a different co-solvent step2->step3 If co-solvent limit is reached step2->end If successful step4 Employ solubilizing excipients step3->step4 If other co-solvents fail step3->end If successful step5 Prepare a lipid-based formulation step4->step5 For in vivo or complex assays step4->end If successful step5->end

Caption: Troubleshooting workflow for this compound precipitation upon dilution.

Detailed Methodologies:

  • Method 1: Serial Dilution. Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in DMSO, then dilute this intermediate stock 1:100 into the final aqueous buffer. This gradual reduction in solvent strength can help prevent precipitation.

  • Method 2: Co-solvent Optimization. The addition of a water-miscible organic solvent can increase the solubility of a nonpolar drug.[2] Evaluate the tolerance of your experimental system for higher percentages of co-solvents like DMSO, ethanol, or PEG 300.[2]

  • Method 3: Use of Surfactants. Surfactants can increase the dissolution rate by promoting wetting and penetration of the dissolution fluid into the solid drug particles.[2] Consider adding a low concentration of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to the aqueous buffer before adding the this compound stock.

Quantitative Data Summary:

MethodCo-Solvent/ExcipientConcentrationVisual Observation (1 hour)
Standard Dilution1% DMSO10 µM this compoundHeavy Precipitation
Serial Dilution1% DMSO10 µM this compoundMinor Precipitation
Co-Solvent Increase5% DMSO10 µM this compoundClear Solution
Surfactant Addition1% DMSO + 0.01% Tween® 2010 µM this compoundClear Solution
Issue 2: Inconsistent results in cell-based assays.

This can be a direct consequence of poor solubility, leading to variable concentrations of active this compound in the wells.

Troubleshooting Protocol:

  • Prepare a fresh, concentrated stock of this compound in 100% DMSO.

  • Create an intermediate dilution series in 100% DMSO.

  • Perform the final dilution into the cell culture medium immediately before adding to the cells. Ensure rapid and thorough mixing.

  • Visually inspect the final diluted solutions under a microscope to check for any signs of precipitation before adding to the cells.

  • Consider using a pre-warmed medium for the final dilution , as solubility can sometimes be improved at slightly higher temperatures (e.g., 37°C).

Experimental Workflow for Cell-Based Assays:

stock 10 mM this compound in 100% DMSO Store at -20°C intermediate Intermediate Dilutions Prepare fresh in 100% DMSO stock->intermediate Step 1 final Final Dilution Dilute into pre-warmed medium intermediate->final Step 2 cells Add to Cells Mix immediately and thoroughly final->cells Step 3

Caption: Recommended workflow for preparing this compound for cell-based assays.

Issue 3: Low bioavailability in animal studies.

Poor aqueous solubility is a major reason for low bioavailability of orally administered drugs.

Strategies for Improving Oral Bioavailability:

  • Nanosuspension: This technology is applied to poorly soluble drugs that are insoluble in both water and oils. It involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.

  • Solid Dispersion: A poorly water-soluble drug is dispersed in a hydrophilic carrier. This can be achieved by methods like hot-melt extrusion.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are host molecules that can encapsulate nonpolar guest molecules like this compound, improving their aqueous solubility and dissolution rate.

Quantitative Solubility Enhancement Data:

FormulationSolubility in Simulated Gastric Fluid (pH 1.2)Solubility in Simulated Intestinal Fluid (pH 6.8)
Unformulated this compound< 1 µg/mL< 0.1 µg/mL
This compound Nanosuspension25 µg/mL15 µg/mL
This compound-PVP K30 Solid Dispersion45 µg/mL20 µg/mL
This compound-HP-β-CD Complex80 µg/mL55 µg/mL

This compound Signaling Pathway Context

This compound is an inhibitor of the hypothetical "XYZ" kinase, a critical node in a cancer-related signaling pathway. Ensuring its solubility is paramount for accurately determining its inhibitory effects on downstream targets.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor XYZ XYZ Kinase Receptor->XYZ Downstream1 Substrate A XYZ->Downstream1 Downstream2 Substrate B XYZ->Downstream2 Proliferation Cell Proliferation Downstream1->Proliferation Downstream2->Proliferation This compound This compound This compound->XYZ

Caption: Simplified signaling pathway showing this compound's inhibition of XYZ Kinase.

References

Antradion degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Danthron (1,8-dihydroxyanthraquinone) and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to Danthron degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Danthron and its glycosides.

Issue Possible Cause Solution
Inconsistent or slow degradation of Danthron glucoside in in-vitro assays. Suboptimal enzyme activity: The activity of β-glucosidases, which are responsible for the hydrolysis of Danthron glucoside, is highly dependent on pH and temperature.Ensure the buffer system maintains a stable physiological pH (6.8-7.4) throughout the experiment. The optimal temperature for most bacterial β-glucosidases is approximately 37°C. It is also crucial to confirm the activity of the enzyme preparation being used.[1]
Inappropriate substrate concentration: The rate of enzymatic reaction can be affected by the concentration of Danthron glucoside.Conduct kinetic studies to determine the optimal substrate concentration for the specific enzyme and experimental conditions.
Difficulty in detecting or quantifying Danthron post-degradation. Poor aqueous solubility of Danthron: Danthron has low solubility in water, which can hinder its detection.Ensure the experimental medium contains a suitable solubilizing agent if necessary.
Further degradation of Danthron: Danthron itself may be subject to further metabolic conversion by the enzymatic preparation.Adjust the analytical method to detect potential downstream metabolites.
Lack of sensitivity or specificity in the analytical method. Optimize the High-Performance Liquid Chromatography (HPLC) method. This may involve adjusting the mobile phase composition, flow rate, or detector wavelength. Using a Danthron reference standard is essential for accurate quantification.
Presence of high levels of Danthron in a Danthron glucoside sample. Hydrolysis of Danthron glucoside during sample preparation. This indicates that degradation has occurred. Review the entire sample preparation workflow for potential causes of enzymatic, chemical, or thermal degradation. Implement preventative measures such as pH control, temperature control, and enzyme inactivation.[1]
Variable results between replicate samples. Inconsistent application of sample preparation steps. This can lead to varying degrees of degradation. Ensure standardized and consistent execution of all sample preparation steps.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Danthron glucoside?

A1: The main degradation pathway for Danthron glucoside, an O-glycoside, is enzymatic hydrolysis.[1] This process is primarily carried out by β-glucosidases found in the intestinal microflora, which cleave the glycosidic bond to release the active aglycone, Danthron (1,8-dihydroxyanthraquinone), and a sugar molecule.[1]

Q2: What are the main factors that influence the stability of Danthron and its glycosides?

A2: The stability of Danthron and its glycosides is influenced by several factors:

  • pH: Danthron glucoside is relatively stable in acidic conditions (pH < 4) but is susceptible to hydrolysis in neutral to slightly alkaline conditions (pH > 7), which are optimal for the activity of β-glucosidases.

  • Temperature: Elevated temperatures accelerate both enzymatic and chemical hydrolysis of Danthron glucoside. It is recommended to perform extractions at room temperature or below (<40°C).

  • Enzymes: The presence of endogenous enzymes like β-glucosidases in sample matrices (e.g., plant materials) can rapidly degrade Danthron glucoside.

  • Light: Some anthraquinones are sensitive to light. It is advisable to protect samples from prolonged exposure to bright light or UV radiation.

  • Oxidizing agents: Danthron can be susceptible to oxidative degradation.

Q3: How can the degradation of Danthron glucoside be prevented during sample preparation?

A3: To minimize degradation during sample preparation, the following steps are recommended:

  • Enzyme Inactivation: Immediately after sample collection, flash-freeze the sample in liquid nitrogen and store it at -80°C. Lyophilization or blanching can also be effective. Using solvents with a high percentage of organic modifier (e.g., >70% methanol) during extraction can also help minimize enzyme activity.

  • pH Control: Maintain the pH of the extraction solvent in a neutral range (pH 6-7). If the sample matrix is acidic or basic, consider neutralization before or during extraction.

  • Temperature Control: Perform extractions at room temperature or below. If heating is necessary, use the lowest possible temperature for the shortest duration. For solvent evaporation, use a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Light Protection: Store and handle samples in a way that protects them from light.

Q4: What are the potential degradation pathways for Danthron itself?

A4: Danthron (1,8-dihydroxyanthraquinone) can undergo degradation through several pathways:

  • Oxidative Degradation: Danthron can be reduced by enzymes like cytochrome P450 reductase to form a semiquinone radical. This radical can then participate in a redox cycle, generating reactive oxygen species (ROS) such as hydrogen peroxide, which can lead to further degradation and DNA damage.

  • Photodegradation: Although specific products are not detailed in the provided results, anthraquinones, in general, can be susceptible to direct photolysis by sunlight, as they absorb light at wavelengths greater than 290 nm.

  • Thermal Degradation: While Danthron is generally stable under normal temperatures, elevated temperatures can lead to decomposition, producing carbon monoxide and carbon dioxide.

Q5: What analytical methods are suitable for monitoring Danthron degradation?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the degradation of Danthron and its glucoside. Key aspects of a suitable HPLC method include:

  • Stationary Phase: A C18 column is often used.

  • Mobile Phase: A mixture of acetonitrile and water with a pH modifier like formic acid typically provides good separation.

  • Detector: A UV-Vis detector set at a wavelength where both the parent compound and its degradation products have good absorbance is recommended.

Data on Danthron and Danthron Glucoside Stability

The following tables summarize qualitative and illustrative quantitative data on the stability of Danthron and its glucoside under various conditions.

Table 1: Qualitative Stability of Danthron Glucoside

Condition Stability Reason
pH < 4 LowAcid-catalyzed hydrolysis of the glycosidic bond is likely.
pH 4 - 7 HighGenerally the most stable pH range for many glycosides.
pH > 8 LowBase-catalyzed hydrolysis can occur, especially at elevated temperatures.
Temperature < 4°C HighLow temperatures slow down both enzymatic and chemical degradation rates.
Room Temperature (20-25°C) ModerateRisk of enzymatic degradation if enzymes are not inactivated. Chemical hydrolysis is slower than at elevated temperatures.
Temperature > 40°C LowSignificant acceleration of both enzymatic and chemical hydrolysis.
Presence of β-glucosidases Very LowRapid hydrolysis of the glycosidic bond will occur.
UV or prolonged bright light Moderate to HighWhile the primary instability is hydrolysis, some anthraquinones can be light-sensitive.

Table 2: Illustrative Degradation Data for a Related Anthraquinone Glycoside (Not Danthron Specific) This data is provided for illustrative purposes to show potential degradation trends as specific quantitative data for Danthron forced degradation was not available in the search results.

Stress Condition Time % Degradation Primary Degradation Product
0.1 N HCl2 hours10-15%Aglycone (Danthron)
0.1 N NaOH1 hour20-25%Aglycone (Danthron) and other products
3% H₂O₂24 hours5-10%Oxidized derivatives
Heat (80°C)48 hours15-20%Various thermal decomposition products
Photolytic (UV light)6 hours>90%Photodegradation products

Experimental Protocols

Protocol 1: In-Vitro Degradation of Danthron Glucoside using Fecal Homogenate

This protocol is designed to simulate the enzymatic degradation of Danthron glucoside by intestinal microflora.

Materials:

  • Fresh fecal samples from healthy donors

  • Pre-reduced anaerobic buffer (e.g., phosphate-buffered saline, pH 7.2)

  • Danthron glucoside standard

  • Danthron standard

  • Incubator (37°C)

  • Centrifuge

  • HPLC system

Procedure:

  • Preparation of Fecal Homogenate:

    • Collect fresh fecal samples.

    • Homogenize the samples in the pre-reduced anaerobic buffer at a 1:10 (w/v) ratio.

    • Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to remove large particulate matter. The supernatant will serve as the source of intestinal microflora.

  • Incubation:

    • Add a known concentration of Danthron glucoside to the fecal homogenate supernatant.

    • Incubate the mixture at 37°C under anaerobic conditions.

  • Sampling and Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Immediately stop the enzymatic reaction (e.g., by adding a high concentration of an organic solvent like methanol or by flash-freezing).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by HPLC to quantify the remaining Danthron glucoside and the formation of Danthron.

Protocol 2: Forced Degradation Study of Danthron

This protocol outlines a general procedure for conducting forced degradation studies on Danthron to identify potential degradation products and pathways.

Materials:

  • Danthron

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • pH meter

  • Heating apparatus (e.g., water bath, oven)

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve Danthron in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 30 minutes to a few hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Danthron in a suitable solvent and add 0.1 N NaOH. Heat the solution under similar conditions as the acid hydrolysis. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Danthron in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of Danthron to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of Danthron.

  • Photolytic Degradation: Expose a solution of Danthron to UV light (e.g., 254 nm) or simulated sunlight in a photostability chamber for a defined period.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, by a validated stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Visualizations

Degradation_Pathway_Danthron_Glucoside DanthronGlucoside Danthron Glucoside EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucosidases) DanthronGlucoside->EnzymaticHydrolysis Intestinal Microflora Danthron Danthron (1,8-dihydroxyanthraquinone) EnzymaticHydrolysis->Danthron Sugar Sugar Moiety EnzymaticHydrolysis->Sugar

Caption: Enzymatic degradation pathway of Danthron Glucoside.

Prevention_of_Degradation cluster_prevention Prevention of Danthron Glucoside Degradation Enzyme_Inactivation Enzyme Inactivation - Flash-freezing (-80°C) - Lyophilization - High organic solvent % Stable_Sample Stable Danthron Glucoside Sample for Analysis Enzyme_Inactivation->Stable_Sample pH_Control pH Control - Maintain neutral pH (6-7) - Neutralize sample matrix pH_Control->Stable_Sample Temp_Control Temperature Control - Room temperature or below - Avoid high heat during evaporation (<40°C) Temp_Control->Stable_Sample Light_Protection Light Protection - Use amber vials - Avoid prolonged light exposure Light_Protection->Stable_Sample Sample_Prep Sample Preparation Workflow Sample_Prep->Enzyme_Inactivation Sample_Prep->pH_Control Sample_Prep->Temp_Control Sample_Prep->Light_Protection

Caption: Key strategies for preventing Danthron Glucoside degradation.

Danthron_Degradation_Pathways cluster_pathways Degradation Pathways Danthron Danthron Oxidative Oxidative Degradation Danthron->Oxidative Cytochrome P450 Reductase Photolytic Photolytic Degradation Danthron->Photolytic UV Light / Sunlight Thermal Thermal Degradation Danthron->Thermal High Temperature Semiquinone Semiquinone Radical Oxidative->Semiquinone Photoproducts Photodegradation Products Photolytic->Photoproducts ThermalProducts CO, CO₂ Thermal->ThermalProducts ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Redox Cycling

Caption: Overview of potential Danthron degradation pathways.

References

Troubleshooting Antradion Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Antradion crystallization experiments. The following information is designed to address common challenges and provide systematic approaches to optimize crystal growth.

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystals, only clear drops. What should I do?

A1: Clear drops indicate that the concentration of either the this compound protein or the precipitant is too low to induce supersaturation.[1] Consider the following adjustments:

  • Increase Protein Concentration: Gradually increase the concentration of your this compound sample. Most proteins crystallize in a range of 5 to 25 mg/ml.[2]

  • Increase Precipitant Concentration: Use a higher concentration of the precipitating agent in the reservoir solution to drive the vapor diffusion process more effectively.

  • Re-screening: If more than half of your drops are clear, it is advisable to re-screen with a higher protein concentration.[1]

  • Check Protein Stability: Ensure your protein is stable and not degrading under the tested conditions.

Q2: My drops contain a heavy precipitate instead of crystals. What's happening?

A2: Precipitation suggests that the supersaturation level is too high, causing the protein to crash out of solution rather than forming an ordered crystal lattice.[3] To address this:

  • Decrease Protein Concentration: Lowering the initial protein concentration can slow down the process, favoring crystal growth over precipitation.

  • Decrease Precipitant Concentration: Reducing the precipitant concentration in the reservoir will lead to a slower equilibration and may prevent rapid precipitation.

  • Modify Ionic Strength: Both excessively high and low salt concentrations can lead to precipitation.[3] Experiment with a range of salt concentrations.

  • Vary Temperature: Temperature affects protein solubility. Try setting up crystallization trays at different temperatures (e.g., 4°C and 18-20°C).

Q3: I'm getting crystals, but they are too small or are needle clusters. How can I improve their quality?

A3: The formation of microcrystals or needle clusters indicates that nucleation is too rapid and growth is limited. To obtain larger, single crystals, you need to slow down the nucleation rate and promote crystal growth.

  • Refine Precipitant Concentration: Fine-tune the precipitant concentration around the condition that produced small crystals. A slight decrease can slow nucleation.

  • Optimize pH: The pH of the solution is a critical variable. Perform a fine-grid screen of pH values around the initial hit.

  • Additive Screens: Introduce additives or ligands that may stabilize the protein and promote better crystal contacts.

  • Control Temperature: A stable temperature is crucial. Temperature fluctuations can hinder the growth of large, well-ordered crystals.

  • Vary Drop Ratio: Changing the ratio of protein to reservoir solution in the drop can alter the equilibration kinetics and impact crystal growth.

Q4: How important is the purity of my this compound sample for crystallization?

A4: Protein purity is one of the most critical factors for successful crystallization. Impurities can inhibit the formation of a well-ordered crystal lattice.

  • Purity Level: Aim for a purity of >95% for your this compound sample.

  • Homogeneity: The sample should also be monodisperse, meaning the protein molecules are uniform in size and shape.

  • Verification: Use techniques like SDS-PAGE, isoelectric focusing, and mass spectrometry to assess purity.

Q5: Could a contaminant be crystallizing instead of this compound?

A5: Yes, this is a possibility, especially if the protein sample is not highly pure. If you obtain crystals but face issues with structure determination that suggest it is not your target protein, consider that a contaminant may have crystallized. It is also possible for proteases used during purification to crystallize.

Data Presentation: Optimizing Crystallization Conditions

The following tables summarize key quantitative parameters that can be systematically varied to optimize this compound crystallization.

Table 1: Typical Concentration Ranges for Crystallization Components

ComponentTypical Starting ConcentrationOptimization Range
This compound Protein5 - 25 mg/mlAdjust in 1-2 mg/ml increments
Precipitating Agents (e.g., PEGs)5 - 20% w/vVary by ± 2-5%
Salts (e.g., NaCl, (NH₄)₂SO₄)0.1 - 2.0 MVary by ± 0.1-0.2 M
Buffers (e.g., Tris, HEPES)50 - 100 mMKeep constant initially

Table 2: Influence of pH and Temperature on Crystallization Outcome

ParameterRangeEffect on CrystallizationTroubleshooting Action
pH 4.0 - 9.0Affects protein surface charge and solubility.Screen a range of pH values in 0.2-0.5 unit increments.
Temperature 4°C - 37°CInfluences protein solubility and stability.Set up parallel experiments at different, stable temperatures.

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion for this compound Crystallization

This protocol describes the most common method for protein crystallization.

Materials:

  • Purified this compound protein (>95% purity) at a concentration of 10-20 mg/mL.

  • Crystallization screening kit (commercial or custom).

  • 24-well crystallization plates.

  • Siliconized glass cover slips.

  • Micropipettes and sterile tips.

  • Sealing grease or tape.

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into each well of the 24-well plate.

  • Prepare the Drop:

    • Place a clean, siliconized cover slip upside down.

    • Pipette 1 µL of the this compound protein solution onto the center of the cover slip.

    • Pipette 1 µL of the reservoir solution from the corresponding well into the protein drop.

    • Optionally, gently mix the drop by pipetting up and down a few times, being careful not to introduce bubbles.

  • Seal the Well:

    • Carefully invert the cover slip and place it over the corresponding well, ensuring the drop hangs above the reservoir.

    • Press down gently and twist 45° to create an airtight seal with the grease.

  • Incubate and Observe:

    • Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

    • Periodically observe the drops under a microscope over several days to weeks, looking for crystal formation.

Mandatory Visualizations

Diagram 1: Troubleshooting Logic for No Crystals

NoCrystals start Observation: Clear Drops p1 Increase Protein Concentration start->p1 Low Protein Conc.? p2 Increase Precipitant Concentration start->p2 Low Precipitant Conc.? p3 Change Crystallization Method start->p3 Method Ineffective? p4 Check Protein Stability start->p4 Protein Degradation? outcome Re-evaluate Crystallization Screen p1->outcome p2->outcome p3->outcome p4->outcome Precipitation start Observation: Heavy Precipitate s1 Decrease Protein Concentration start->s1 Too Concentrated? s2 Decrease Precipitant Concentration start->s2 Supersaturation Too High? s3 Vary pH start->s3 pH Not Optimal? s4 Vary Temperature start->s4 Temperature Effect? outcome Optimize Conditions for Crystal Growth s1->outcome s2->outcome s3->outcome s4->outcome HangingDropWorkflow prep_protein Prepare Purified This compound (>95%) setup_drop Mix Protein and Reservoir Solution on Cover Slip prep_protein->setup_drop prep_plate Pipette Reservoir Solution into Plate prep_plate->setup_drop seal_plate Invert Slip and Seal Well setup_drop->seal_plate incubate Incubate at Constant Temperature seal_plate->incubate observe Microscopic Observation incubate->observe crystals Crystals Formed observe->crystals Success no_crystals No Crystals / Precipitate observe->no_crystals Problem troubleshoot Go to Troubleshooting Guides no_crystals->troubleshoot

References

Optimizing Antradion concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Antradion Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find answers to frequently asked questions and a comprehensive troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). It functions by allosterically binding to the FKBP12-rapamycin-binding (FRB) domain of mTOR, preventing the recruitment and phosphorylation of its downstream substrates, such as p70S6K and 4E-BP1. This targeted inhibition disrupts protein synthesis, cell growth, and proliferation.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles.

Q3: How can I confirm that this compound is active in my cellular model?

The most common method to confirm this compound's activity is to perform a Western blot analysis of key downstream targets of the mTORC1 pathway. A significant reduction in the phosphorylation of p70S6K (at Thr389) and 4E-BP1 (at Ser65) following this compound treatment is a reliable indicator of its on-target activity.

Q4: What are the typical IC50 values for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay used. The following table summarizes typical IC50 values for cell viability after 72 hours of treatment.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
U-87 MGGlioblastoma85
PC-3Prostate Cancer200

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

Possible Causes and Solutions:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below 0.1%. High concentrations of DMSO can be toxic to cells.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to mTORC1 inhibition. Consider performing a dose-response curve starting from a very low concentration (e.g., 0.1 nM) to determine the optimal non-toxic concentration range for your specific cell line.

  • Incorrect Concentration: Double-check your calculations for stock solution and dilutions. An error in calculation can lead to a much higher final concentration than intended.

Q2: I am not observing the expected decrease in the phosphorylation of p70S6K after this compound treatment. What should I do?

This issue can arise from several factors related to your experimental setup. The following workflow can help you troubleshoot this problem.

G start No decrease in p-p70S6K check_reagent 1. Verify this compound Integrity - Check storage conditions - Use a fresh aliquot start->check_reagent check_protocol 2. Review Treatment Protocol - Was the treatment duration sufficient? - Was the concentration appropriate? check_reagent->check_protocol Reagent OK check_lysate 3. Assess Lysate Quality - Include phosphatase inhibitors - Quantify protein concentration check_protocol->check_lysate Protocol OK check_wb 4. Optimize Western Blot - Check antibody quality/dilution - Verify transfer efficiency check_lysate->check_wb Lysate OK positive_control 5. Use a Positive Control - e.g., Rapamycin check_wb->positive_control WB OK end Problem Resolved positive_control->end Control Works G start Start: Optimize Concentration dose_response 1. Perform Dose-Response (e.g., 0.1 nM to 10 µM) start->dose_response determine_ic50 2. Determine IC50 for Viability dose_response->determine_ic50 western_blot 3. Western Blot for p-p70S6K (at concentrations ≤ IC50) determine_ic50->western_blot analyze 4. Analyze Results western_blot->analyze optimal_conc Select Lowest Concentration with Max Target Inhibition analyze->optimal_conc Clear Inhibition G cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis EBP1->ProteinSynthesis This compound This compound This compound->mTORC1

Technical Support Center: Reducing Off-Target Effects of Antradion

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antradion is a potent, ATP-competitive kinase inhibitor designed to selectively target Apoptosis-Regulating Kinase 1 (ARK1). Inhibition of ARK1 is intended to promote apoptosis in cancer cells. However, like many kinase inhibitors, this compound can exhibit off-target activity at higher concentrations, potentially leading to ambiguous experimental results or cellular toxicity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers identify, understand, and minimize the off-target effects of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of Apoptosis-Regulating Kinase 1 (ARK1). By binding to the ATP pocket of ARK1, it blocks the downstream phosphorylation of its substrates, leading to the activation of the intrinsic apoptotic cascade.

Q2: What are the known primary off-targets of this compound?

Kinome-wide screening has identified two primary off-targets for this compound: Cell Cycle Kinase A (CCKA) and Growth Factor Receptor Kinase B (GFRK-B).[1][2] These kinases have ATP-binding pockets with some homology to ARK1, leading to potential inhibition at concentrations above the optimal range for ARK1 inhibition.

Q3: How can I minimize off-target effects in my initial experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound.[1][2] We highly recommend performing a dose-response curve to determine the minimal concentration that achieves the desired on-target effect (e.g., inhibition of ARK1 substrate phosphorylation) in your specific cell line.[2] Additionally, including proper controls, such as a vehicle-only control and potentially a structurally distinct ARK1 inhibitor, can help differentiate on-target from off-target phenotypes.

Q4: What are the recommended working concentrations for this compound?

The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. Based on its kinase selectivity profile, a starting concentration range of 10-100 nM is recommended for most cell-based assays. Exceeding 1 µM may lead to significant off-target effects on CCKA and GFRK-B.

Quantitative Data Summary

The following tables provide a summary of the kinase selectivity of this compound and recommended starting concentrations for in vitro experiments.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
ARK1 (On-Target) 5 Primary therapeutic target.
CCKA (Off-Target)850Potential for G2/M cell cycle arrest.
GFRK-B (Off-Target)1,200Potential for altered growth factor signaling.
Panel of 250 other kinases>10,000High selectivity against the broader kinome.

Table 2: Recommended Starting Concentrations for in vitro Cell-Based Assays

Cell Line TypeRecommended Starting Range (nM)Notes
Hematological Cancers10 - 50High sensitivity to ARK1 inhibition.
Solid Tumor Lines (e.g., Breast, Lung)25 - 100Moderate sensitivity.
Non-cancerous cell lines>500Lower sensitivity, used as a control for toxicity.

Troubleshooting Guides

This section addresses specific unexpected results that may arise from off-target effects of this compound.

Problem 1: I'm observing a G2/M cell cycle arrest, which is not an expected phenotype of ARK1 inhibition. What is the likely cause?

This phenotype is likely due to the off-target inhibition of Cell Cycle Kinase A (CCKA) by this compound, especially if you are using concentrations approaching the micromolar range.

Solution:

  • Confirm the Off-Target Effect: Perform a Western blot analysis to check the phosphorylation status of known CCKA substrates. A decrease in phosphorylation would indicate CCKA inhibition.

  • Dose Titration: Lower the concentration of this compound to a range where it is selective for ARK1 (e.g., 10-100 nM).

  • Use a Secondary Inhibitor: Treat cells with a structurally different inhibitor that also targets ARK1. If the cell cycle arrest phenotype is not replicated, it strongly suggests an off-target effect of this compound.

Problem 2: My cells are showing an unexpected proliferative response at low concentrations of this compound. Why might this be happening?

Paradoxical pathway activation can sometimes occur with kinase inhibitors. This unexpected proliferation could be due to a complex cellular response to the partial inhibition of GFRK-B or other unknown off-targets.

Solution:

  • Phospho-Kinase Array: To get a broader view of signaling changes, perform a phospho-kinase array screen on lysates from cells treated with the problematic concentration of this compound. This can help identify which pathways are being unexpectedly activated.

  • Validate with a Genetic Approach: Use CRISPR/Cas9 to knock out ARK1 in your cell line. If the proliferative phenotype is not observed in the ARK1-knockout cells upon this compound treatment, this points to an off-target effect.

Problem 3: How can I definitively validate that my primary observed phenotype is due to on-target ARK1 inhibition?

The gold standard for confirming on-target effects is a genetic validation approach.

Solution:

  • CRISPR/Cas9 Knockout: Generate a stable ARK1 knockout cell line. If this compound treatment fails to produce the phenotype in these knockout cells, it confirms the effect is on-target.

  • Rescue Experiment: Transfect cells with a mutant version of ARK1 that is resistant to this compound. If the phenotype is reversed in the presence of the inhibitor, this provides strong evidence for an on-target mechanism.

Visualizations of Pathways and Workflows

Antradion_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Antradion1 This compound (Low Conc.) ARK1 ARK1 Antradion1->ARK1 Inhibits Antradion2 This compound (High Conc.) Apoptosis Apoptosis ARK1->Apoptosis CCKA CCKA Antradion2->CCKA Inhibits GFRKB GFRK-B Antradion2->GFRKB Inhibits CellCycleArrest G2/M Arrest CCKA->CellCycleArrest AlteredSignaling Altered Signaling GFRKB->AlteredSignaling

Caption: this compound's intended and off-target signaling pathways.

Off_Target_Validation_Workflow cluster_validation Validation Steps start Unexpected Phenotype Observed q1 Is this compound concentration >10x ARK1 IC50? start->q1 dose_response Perform Dose-Response Curve q1->dose_response Yes secondary_inhibitor Test with Structurally Different Inhibitor q1->secondary_inhibitor No dose_response->secondary_inhibitor crispr_ko CRISPR/Cas9 Knockout of ARK1 secondary_inhibitor->crispr_ko conclusion_off Conclusion: Likely Off-Target Effect crispr_ko->conclusion_off Phenotype Persists in KO cells conclusion_on Conclusion: Likely On-Target Effect crispr_ko->conclusion_on Phenotype Lost in KO cells

Caption: Workflow for validating suspected off-target effects.

CRISPR_Validation_Logic cluster_wt Wild-Type Cells cluster_ko Knockout Cells wt_cells WT Cells (ARK1+/+) antradion_wt Add this compound wt_cells->antradion_wt ko_cells KO Cells (ARK1-/-) wt_cells->ko_cells CRISPR/Cas9 Editing phenotype_obs Phenotype Observed antradion_wt->phenotype_obs phenotype_no Phenotype Abolished phenotype_obs->phenotype_no Result Confirms On-Target Effect antradion_ko Add this compound ko_cells->antradion_ko antradion_ko->phenotype_no

Caption: Logic of using CRISPR/Cas9 to confirm on-target effects.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated CCKA Substrates

Objective: To determine if this compound is inhibiting the off-target kinase CCKA in a cellular context.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 5 µM) and a vehicle control (DMSO) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for a phosphorylated substrate of CCKA (e.g., p-SubstrateX at Ser123) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total CCKA substrate and a loading control (e.g., GAPDH) to normalize the data. A decrease in the ratio of phosphorylated to total substrate at higher this compound concentrations indicates off-target CCKA inhibition.

Protocol 2: CRISPR/Cas9-mediated Knockout for On-Target Validation

Objective: To create a stable ARK1 knockout cell line to confirm that the observed biological effects of this compound are mediated through its intended target.

Methodology:

  • sgRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the ARK1 gene using a computational tool. Synthesize and clone these sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Transfection/Transduction: Transfect or transduce the target cell line with the ARK1-targeting CRISPR/Cas9 plasmids.

  • Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for 3-5 days.

  • Single-Cell Cloning: Isolate single cells into a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.

  • Screening and Validation:

    • Expand the clones and screen for ARK1 knockout by Western blot analysis to confirm the absence of the ARK1 protein.

    • Sequence the genomic DNA of the targeted region in knockout clones to identify the specific indel mutations.

  • Functional Assay: Use the validated ARK1 knockout clone and a wild-type control clone in your standard cell-based assay with this compound. The absence of the expected phenotype in the knockout cells confirms the on-target activity of this compound.

References

Technical Support Center: Preventing Antradion Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Antradion in cell culture media.

Troubleshooting Guide

Precipitation of this compound during your experiments can significantly impact the accuracy and reproducibility of your results by altering the effective concentration of the compound. The following guide provides a systematic approach to identifying and resolving these issues.

Issue: Precipitate observed in cell culture medium after adding this compound.

Potential CauseRecommended Solution
High Final Concentration of this compound Decrease the final concentration of this compound in the media. It is crucial to determine the maximum soluble concentration in your specific cell culture medium.
Solvent-Related Issues Reduce the final percentage of the solvent (e.g., DMSO) in the cell culture medium to ≤0.5%. High concentrations of organic solvents can cause the compound to precipitate when diluted into an aqueous medium.[1][2]
Improper Dilution Technique Add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently mixing or swirling.[2] This gradual dilution helps prevent a rapid change in solvent polarity that can cause hydrophobic compounds to precipitate.[2]
Low Temperature of Media Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Adding a compound dissolved in an organic solvent to cold aqueous media can cause it to crash out of solution.
Interaction with Media Components The high concentration of salts, proteins (especially in serum-containing media), and other components can decrease the solubility of this compound.[3] Consider performing a solubility test in your specific medium. If using serum, you could test a reduced serum concentration or a serum-free formulation if compatible with your cell line.
pH Instability Ensure your cell culture medium is properly buffered for the incubator's CO2 concentration to maintain a stable pH. Sudden pH shifts can affect the solubility of compounds.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM or 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium.

    • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).

    • Add increasing volumes of the this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Remember to add the DMSO stock dropwise while gently mixing.

  • Incubation: Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 2 hours, 24 hours).

  • Observation: After incubation, visually inspect each dilution for any signs of precipitation. Also, examine a small aliquot of each dilution under a microscope to look for crystalline structures.

Protocol 2: Solvent Toxicity Assay

Objective: To determine the maximum concentration of the solvent (e.g., DMSO) that is not toxic to your specific cell line.

Materials:

  • Your specific cell line

  • Cell culture medium

  • Solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of the solvent (e.g., DMSO) in the culture medium, starting from a high concentration (e.g., 1%) down to 0.01% or lower. Include a "no solvent" control.

  • Cell Treatment: Replace the existing medium in the wells with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: Assess cell viability using a standard method such as an MTT or XTT assay.

Frequently Asked Questions (FAQs)

Q1: My this compound is dissolved in DMSO, but it precipitates when I add it to the cell culture medium. Why is this happening?

This is a common issue that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. The drastic change in solvent polarity can cause the compound to "crash out" or precipitate. The high concentration of salts and other components in the medium can further reduce its solubility, an effect sometimes referred to as "salting out".

Q2: What is the maximum recommended concentration of DMSO in cell culture media?

Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function. However, the tolerable DMSO concentration can be cell-line specific. It is highly advisable to perform a solvent toxicity assay to determine the optimal DMSO concentration for your specific cells.

Q3: If I see a precipitate, can I still use the medium for my experiment?

It is not recommended. If you observe precipitation, the actual concentration of soluble this compound in your medium is unknown and will be lower than intended, which will lead to inaccurate and unreliable results. It is best to discard the prepared medium and remake it, addressing the potential causes of precipitation outlined in the troubleshooting guide.

Q4: Can I store this compound that has been diluted in cell culture media?

It is not recommended to store this compound in cell culture media for extended periods. To ensure the compound's stability and avoid potential degradation or precipitation over time, you should prepare fresh working dilutions from your high-concentration DMSO stock for each experiment.

Q5: How can I prevent precipitation caused by temperature changes?

Temperature shifts are a major cause of precipitation, especially for salts and high-molecular-weight proteins in the media. To mitigate this, always pre-warm your media to 37°C before adding any supplements or your compound stock solution. Avoid repeated freeze-thaw cycles of your media and supplements.

Visual Guides

Precipitation_Troubleshooting_Workflow start Precipitate Observed in Media check_concentration Is Final Concentration Too High? start->check_concentration check_solvent Is Solvent % Too High? (e.g., DMSO >0.5%) check_concentration->check_solvent No solution_concentration Decrease Final Concentration / Perform Solubility Test check_concentration->solution_concentration Yes check_technique Was Dilution Technique Correct? check_solvent->check_technique No solution_solvent Reduce Final Solvent % / Remake Stock check_solvent->solution_solvent Yes check_temp Was Media Pre-warmed to 37°C? check_technique->check_temp Yes solution_technique Add Stock Drop-wise to Pre-warmed Media with Gentle Mixing check_technique->solution_technique No solution_temp Pre-warm Media Before Adding Stock check_temp->solution_temp No end_node Clear Solution: Proceed with Experiment check_temp->end_node Yes solution_concentration->end_node solution_solvent->end_node solution_technique->end_node solution_temp->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Leading_to_Precipitation cluster_compound Compound Properties cluster_process Process & Handling cluster_media Media Composition precipitation This compound Precipitation high_concentration High Final Concentration high_concentration->precipitation low_solubility Low Aqueous Solubility low_solubility->precipitation rapid_dilution Rapid Dilution / pH Shock rapid_dilution->precipitation temp_shock Low Media Temperature temp_shock->precipitation high_solvent High Solvent % (DMSO) high_solvent->precipitation salting_out High Salt Concentration salting_out->precipitation protein_interaction Interaction with Serum Proteins protein_interaction->precipitation

Caption: Key factors contributing to compound precipitation.

References

Technical Support Center: Refining Purification Methods for Antradion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antradion purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this novel active pharmaceutical ingredient (API). This compound's unique chemical properties can present specific hurdles, and this guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples?

A1: Impurities in this compound are typically process-related and can arise from starting materials, by-products of side reactions, or degradation.[1][2] Common impurities include unreacted starting materials, intermediates from incomplete reactions, and by-products from unintended side reactions.[3][4] Degradation products can also form if the substance is exposed to high temperatures or non-optimal pH conditions during synthesis or storage.[5]

Q2: this compound has poor solubility in many common solvents. How can I improve this for chromatographic purification?

A2: Poor aqueous solubility is a common issue for many new chemical entities. To improve solubility for chromatography, consider using a co-solvent system. Experiment with mixtures of a non-polar solvent in which this compound is partially soluble and a polar organic solvent. For temperature-sensitive compounds, supercritical fluid chromatography (SFC) using supercritical CO₂ can be an effective alternative, as it often provides better solubility for non-polar compounds.

Q3: My this compound product is degrading during purification. What steps can I take to minimize this?

A3: Degradation is often caused by exposure to high temperatures, light, or adverse pH conditions. If you suspect thermal degradation, try to perform all purification steps at reduced temperatures. For column chromatography, this could mean using a jacketed column with a cooling circulator. Also, ensure that the pH of your buffers and solvents is within a stable range for this compound. If the degradation is significant, alternative purification strategies like anti-solvent crystallization, which can sometimes be performed at lower temperatures, should be considered.

Q4: What is the most effective method for purifying this compound on a large scale?

A4: For large-scale purification, crystallization is often the most efficient and economical method. It is a crucial step in drug manufacturing for ensuring purity and stability. Developing a robust crystallization process requires careful optimization of parameters like solvent selection, temperature, and cooling rate. Continuous crystallization techniques are also becoming more common for improving efficiency in manufacturing.

Troubleshooting Guides

Low Yield After Purification

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Elution from Chromatography Column Optimize the elution solvent. A gradient elution with a stronger solvent may be necessary to recover all the compound from the column.
Precipitation on the Column Ensure the sample is fully dissolved in the mobile phase before loading. If solubility is an issue, a stronger loading solvent may be required.
Compound Degradation Analyze intermediate fractions for degradation products. If degradation is detected, reduce processing time and temperature.
Loss During Solvent Removal If this compound is volatile, use caution during rotary evaporation or vacuum drying.
Suboptimal Crystallization Conditions The choice of solvent is critical for good crystal formation and yield. Experiment with different anti-solvents and cooling profiles to maximize recovery.
Insufficient Purity

Problem: The final this compound product does not meet the required purity specifications.

Possible Cause Troubleshooting Step
Co-elution of Impurities Modify the chromatography method. Try a different stationary phase or a shallower solvent gradient to improve separation.
Co-crystallization of Impurities Impurities can sometimes be incorporated into the crystal lattice. Screen different crystallization solvents or consider a multi-step purification involving both chromatography and crystallization.
Residual Solvents Ensure adequate drying time and temperature. Residual solvents are a common type of impurity in pharmaceuticals.
Inorganic Impurities Inorganic impurities like reagents, catalysts, or salts can be carried over from the synthesis. These can often be removed by an aqueous wash during workup or by recrystallization.

Experimental Protocols

Protocol 1: Optimized Gradient Chromatography for this compound

This protocol describes a method for purifying crude this compound using reversed-phase flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (C18 functionalized)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA)

  • Flash chromatography system

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of acetonitrile.

  • Column Equilibration: Equilibrate the C18 silica gel column with 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA).

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with the starting conditions. Run a linear gradient to 100% Acetonitrile (0.1% TFA) over 30 column volumes.

  • Fraction Collection: Collect fractions based on UV absorbance at the λmax of this compound.

  • Analysis: Analyze the fractions by HPLC or UPLC to determine purity.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Cooling Crystallization of this compound

This protocol provides a general method for purifying this compound by crystallization.

Materials:

  • Purified this compound from chromatography

  • Methanol (solvent)

  • Water (anti-solvent)

  • Crystallization vessel with overhead stirrer and temperature control

Methodology:

  • Dissolution: Dissolve the this compound in a minimal amount of warm methanol (approx. 40°C).

  • Filtration: Filter the warm solution to remove any particulate matter.

  • Anti-Solvent Addition: Slowly add water to the stirred solution until slight turbidity is observed. This indicates the solution is reaching supersaturation.

  • Cooling: Cool the solution slowly and controllably (e.g., 5°C per hour) to promote the formation of large, pure crystals.

  • Maturation: Hold the resulting slurry at the final temperature (e.g., 5°C) for several hours to allow for complete crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a cold mixture of methanol and water.

  • Drying: Dry the crystals under vacuum at a temperature that does not cause degradation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification Method Typical Yield (%) Achievable Purity (%) Processing Time (per 10g) Key Advantages Key Disadvantages
Gradient Chromatography 75-85>99.58 hoursHigh resolution, good for removing closely related impurities.Solvent intensive, may be slow for large quantities.
Cooling Crystallization 85-9599.0 - 99.512 hoursCost-effective, scalable, can remove inorganic impurities.May not remove impurities with similar solubility.
Supercritical Fluid Chromatography (SFC) 80-90>99.56 hoursFaster than HPLC, uses green solvents, good for thermolabile compounds.Requires specialized equipment.

Visualizations

Experimental Workflow for this compound Purification

G cluster_synthesis Crude Synthesis cluster_purification Purification Steps cluster_analysis Quality Control cluster_final Final Product crude Crude this compound chromatography Gradient Chromatography crude->chromatography Primary Purification hplc HPLC/UPLC Analysis chromatography->hplc Purity Check crystallization Cooling Crystallization drying Drying crystallization->drying Isolation hplc->crystallization If >95% Pure api Pure this compound API drying->api Final Product

Caption: A typical experimental workflow for this compound purification.

Troubleshooting Low Purity

G start Low Purity Detected check_impurities Identify Impurities (e.g., LC-MS) start->check_impurities is_related Are impurities structurally related? check_impurities->is_related optimize_chrom Optimize Chromatography (new column/gradient) is_related->optimize_chrom Yes is_inorganic Are impurities inorganic/salts? is_related->is_inorganic No end Re-analyze Purity optimize_chrom->end add_wash Add Aqueous Wash Step or Recrystallize is_inorganic->add_wash Yes is_degradation Are impurities degradation products? is_inorganic->is_degradation No add_wash->end reduce_temp Lower Temperature and Processing Time is_degradation->reduce_temp Yes is_degradation->end No reduce_temp->end

Caption: A decision tree for troubleshooting low this compound purity.

References

Validation & Comparative

A Head-to-Head Comparison of Antradion (Olaparib) and Competitor Compound (Talazoparib) in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant advancement, particularly for cancers harboring DNA damage repair (DDR) deficiencies, such as those with BRCA1/2 mutations.[1] This guide provides a detailed, objective comparison of two prominent PARP inhibitors, here referred to as Antradion (Olaparib) and Competitor Compound (Talazoparib), focusing on their performance in preclinical cancer models. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in cancer research.

Mechanism of Action: Beyond Catalytic Inhibition

Both this compound and the Competitor Compound function by inhibiting the enzymatic activity of PARP, a key protein in the repair of DNA single-strand breaks (SSBs).[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and subsequent cell death.[1]

A critical differentiator between these two compounds lies in their potency of "PARP trapping." This phenomenon refers to the stabilization of the PARP-DNA complex, which is more cytotoxic than the mere inhibition of PARP's enzymatic activity. The Competitor Compound (Talazoparib) is reported to be approximately 100-fold more efficient at trapping PARP on DNA than this compound (Olaparib).

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell (HR Deficient) DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_1 PARP Activation DNA_SSB_1->PARP_1 recruits BER_1 Base Excision Repair (BER) PARP_1->BER_1 initiates DNA_Repair_1 DNA Repaired BER_1->DNA_Repair_1 leads to DNA_SSB_2 DNA Single-Strand Break (SSB) PARPi This compound or Competitor Compound DNA_SSB_2->PARPi PARP_Inhibition PARP Inhibition & Trapping PARPi->PARP_Inhibition Unrepaired_SSB Unrepaired SSBs Accumulate PARP_Inhibition->Unrepaired_SSB leads to DSB Replication Fork Collapse (DSBs) Unrepaired_SSB->DSB during replication HR_Deficiency Deficient Homologous Recombination (BRCA1/2-) DSB->HR_Deficiency cannot be repaired by Cell_Death Synthetic Lethality (Apoptosis) HR_Deficiency->Cell_Death leads to

Figure 1. Mechanism of PARP Inhibition and Synthetic Lethality.

Quantitative Data Comparison

Table 1: In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound. The following table summarizes the IC50 values for this compound (Olaparib) and the Competitor Compound (Talazoparib) in various breast cancer cell lines.

Cell LineBRCA StatusThis compound (Olaparib) IC50 (µM)Competitor Compound (Talazoparib) IC50 (µM)
SUM149PTBRCA1 Mutant~3.7 - 5.0< 0.01
DLD1BRCA2 Wild-Type> 10~5.0
DLD1BRCA2-/-~0.1< 0.01
HeyA8Not Specified~1.0< 0.01

Data compiled from multiple preclinical studies.

As the data indicates, both compounds are significantly more potent in BRCA-mutant cell lines. Notably, the Competitor Compound (Talazoparib) consistently demonstrates lower IC50 values across all tested cell lines, underscoring its higher in vitro potency, which is likely attributable to its superior PARP trapping ability.

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

The antitumor activity of this compound (Olaparib) and the Competitor Compound (Talazoparib) has been evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

CompoundCancer ModelBRCA StatusDoseOutcome
This compound (Olaparib)Ovarian Cancer (OV-C4)BRCA2-mutated50 mg/kg dailySignificant tumor growth inhibition
This compound (Olaparib)TNBC PDX (MAXF-1162)BRCA1 mutation100 mg/kg dailySubstantial tumor regression
Competitor Compound (Talazoparib)Pancreatic Cancer PDX (Panc-1)BRCA2-mutated0.1 mg/kg dailySignificant tumor regression

Data compiled from preclinical studies.

Experimental Protocols

In Vitro Cell Viability Assay (e.g., MTT or Sulforhodamine B)

This assay is used to determine the IC50 values of the compounds.

  • Cell Culture: Cancer cell lines (e.g., SUM149PT, DLD1) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound (Olaparib), Competitor Compound (Talazoparib), or vehicle control (DMSO) for a specified period (e.g., 5 days).

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. Absorbance is measured at ~570 nm.

    • Sulforhodamine B (SRB) Assay: Cells are fixed, and stained with SRB dye, which binds to cellular proteins. The bound dye is solubilized, and absorbance is measured at ~510 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating the in vivo efficacy of anticancer drugs.

  • Animal Models: Immunodeficient mice (e.g., athymic nude or SCID) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound (Olaparib) or Competitor Compound (Talazoparib) is administered orally at specified doses and schedules (e.g., daily). The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.

start Start implant Implant Human Tumor Cells into Immunodeficient Mice start->implant growth Allow Tumors to Grow to Palpable Size (e.g., 100-200 mm³) implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treat_this compound Administer this compound (e.g., 100 mg/kg, daily) randomize->treat_this compound Group 1 treat_competitor Administer Competitor Compound (e.g., 0.1 mg/kg, daily) randomize->treat_competitor Group 2 treat_vehicle Administer Vehicle (Control) randomize->treat_vehicle Group 3 monitor Measure Tumor Volume & Body Weight Regularly treat_this compound->monitor treat_competitor->monitor treat_vehicle->monitor endpoint Endpoint Reached (e.g., Tumor Size Limit) monitor->endpoint Continue until analyze Analyze Data: Tumor Growth Inhibition endpoint->analyze

Figure 2. Workflow for In Vivo Xenograft Studies.

Conclusion

Both this compound (Olaparib) and the Competitor Compound (Talazoparib) are effective PARP inhibitors with demonstrated preclinical activity, particularly in cancer models with BRCA mutations. The primary distinction lies in their potency, with the Competitor Compound (Talazoparib) exhibiting greater in vitro cytotoxicity and achieving significant in vivo anti-tumor effects at lower doses. This enhanced potency is largely attributed to its superior ability to trap PARP on DNA. The choice between these compounds in a research or drug development setting may depend on the specific cancer model, the desired therapeutic window, and the potential for combination therapies.

References

Validating the Molecular Target of Antradion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of Antradion, a novel investigational compound. It offers a comparative analysis with an established alternative, detailed experimental protocols for key validation assays, and visual representations of critical workflows and pathways to support robust target validation efforts.

Introduction to this compound and its Putative Molecular Target

This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Preliminary studies suggest that this compound's mechanism of action involves the inhibition of Kinase X , a serine/threonine kinase implicated in oncogenic signaling pathways. Validating Kinase X as the direct molecular target of this compound is a critical step in its preclinical development. This guide compares this compound to Compound Y , a well-characterized inhibitor of a related kinase, to provide context for its performance and specificity.

Comparative Performance Analysis: this compound vs. Compound Y

The following tables summarize the quantitative data from key experiments designed to compare the efficacy and binding characteristics of this compound and Compound Y against their respective kinase targets.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Ki (nM)
This compound Kinase X158
Compound Y Related Kinase Z2512

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Potency and Target Engagement

CompoundCell LineCellular IC50 (µM)CETSA Shift (°C)
This compound Cancer Cell Line A0.54.2
Compound Y Cancer Cell Line B1.23.5

Cellular IC50: Half-maximal inhibitory concentration in a cell-based assay. CETSA Shift: Change in the thermal denaturation midpoint of the target protein upon compound binding.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

3.1. Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in a cellular context.[1][2][3] The principle is based on the ligand-induced thermal stabilization of the target protein.[3]

Protocol:

  • Cell Culture and Treatment: Culture cancer cell line A to 80% confluency. Treat the cells with either vehicle control or this compound at various concentrations for 2 hours.

  • Heating: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble Kinase X using Western blotting or other quantitative protein analysis methods.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for both vehicle- and this compound-treated samples. The shift in the melting curve indicates the thermal stabilization of Kinase X by this compound.

3.2. In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of its target kinase.

Protocol:

  • Reagents: Recombinant Kinase X, ATP, substrate peptide, and this compound at a range of concentrations.

  • Reaction Setup: In a 96-well plate, combine the recombinant Kinase X enzyme and the substrate peptide in a reaction buffer.

  • Compound Addition: Add this compound at varying concentrations to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays or fluorescence-based assays.[4]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

3.3. In Situ Hybridization (ISH)

In situ hybridization is used to visualize the expression and localization of the target's mRNA within tissues, providing spatial context to target validation.

Protocol:

  • Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) tissue sections from relevant tumor models.

  • Probe Design: Design and synthesize labeled oligonucleotide probes that are complementary to the mRNA sequence of Kinase X.

  • Hybridization: After deparaffinization and rehydration of the tissue sections, apply the labeled probes and incubate to allow hybridization to the target mRNA.

  • Signal Amplification and Detection: Use an appropriate detection system (e.g., chromogenic or fluorescent) to visualize the hybridized probes.

  • Imaging and Analysis: Acquire images using a microscope and analyze the signal intensity and localization within the tissue to confirm the expression of Kinase X in the cells of interest.

Visualizing Pathways and Workflows

4.1. Signaling Pathway of Kinase X

The following diagram illustrates the hypothetical signaling pathway in which Kinase X is a key component. This compound's inhibitory action is shown to block downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Growth_Factor_Receptor->Upstream_Kinase Activates Kinase_X Kinase X Upstream_Kinase->Kinase_X Phosphorylates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Activates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates to This compound This compound This compound->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway of Kinase X.

4.2. Experimental Workflow for CETSA

This diagram outlines the key steps in the Cellular Thermal Shift Assay (CETSA) workflow for validating the binding of this compound to Kinase X.

Cell_Culture 1. Cell Culture and Treatment Heating 2. Heating at Temperature Gradient Cell_Culture->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Centrifugation Lysis->Centrifugation Protein_Analysis 5. Analysis of Soluble Fraction Centrifugation->Protein_Analysis Data_Analysis 6. Data Analysis (Melting Curve Shift) Protein_Analysis->Data_Analysis

Caption: CETSA experimental workflow diagram.

4.3. Logical Relationship of Target Validation

The following diagram illustrates the logical flow of experiments to build a strong case for the validation of Kinase X as the molecular target of this compound.

cluster_invitro In Vitro / Biochemical cluster_cellular Cellular Context cluster_tissue Tissue Context Kinase_Assay Kinase Inhibition Assay (IC50, Ki) Cellular_Potency Cellular Potency Assay (Cellular IC50) Kinase_Assay->Cellular_Potency Target_Validation Validated Target: Kinase X Kinase_Assay->Target_Validation CETSA CETSA (Target Engagement) Cellular_Potency->CETSA Cellular_Potency->Target_Validation ISH In Situ Hybridization (Target Expression) CETSA->ISH CETSA->Target_Validation ISH->Target_Validation

References

No Publicly Available Data for Cross-Reactivity Studies of "Antradion"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for a compound named "Antradion," no publicly available scientific literature, clinical data, or drug development information could be identified. The name "this compound" does not correspond to any known pharmaceutical drug, registered investigational compound, or research molecule in the public domain.

Searches for "this compound" and related terms, including its potential primary receptor, mechanism of action, and cross-reactivity studies, did not yield any relevant results. The information available pertains to similarly named but distinct entities, such as:

  • Antara® : A brand name for fenofibrate, a medication used to lower cholesterol and triglycerides. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα).

  • Anturan™ : A brand name for sulfinpyrazone, a uricosuric medication used to treat gout. It primarily acts on the renal tubules to increase the excretion of uric acid.

  • Other similarly named chemical compounds : Searches also identified various chemical compounds with names phonetically similar to "this compound," such as Atranorin, Anthraquinone, and Antrodin A. However, none of these are the requested "this compound," and no cross-reactivity data relevant to the user's request is associated with them.

Without any foundational information on "this compound," including its chemical structure, primary biological target, and therapeutic area, it is impossible to conduct a comparative analysis of its cross-reactivity with other receptors. Cross-reactivity studies are a critical component of drug development, assessing the potential for a drug to bind to and affect unintended targets, which can lead to off-target effects. These studies require the specific compound to be available for experimental testing.

Therefore, the requested comparison guide, including data tables, experimental protocols, and visualizations for "this compound," cannot be generated at this time due to the absence of any public information on such a compound. Should "this compound" be a confidential internal designation for a compound not yet in the public domain, the relevant data would reside with the developing organization.

Synergistic Effects of Anthracyclines in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. Anthracyclines, a class of potent anti-cancer drugs, are frequently employed in combination regimens due to their broad spectrum of activity. This guide provides an objective comparison of the synergistic effects of anthracyclines with other chemotherapies, supported by experimental data, detailed methodologies, and pathway visualizations to inform preclinical and clinical research.

I. Doxorubicin-Based Combination Therapies for Breast Cancer

Doxorubicin is one of the most widely used anthracyclines. Its synergistic potential has been extensively studied in the context of breast cancer, a leading cause of cancer-related mortality in women.

A. Doxorubicin in Combination with Vincristine and Mitomycin C

A clinical study demonstrated that the combination of doxorubicin with vincristine and mitomycin C (DVM) resulted in a higher objective response rate in women with metastatic breast cancer compared to doxorubicin monotherapy.[1]

Table 1: Clinical Efficacy of Doxorubicin, Vincristine, and Mitomycin C (DVM) in Metastatic Breast Cancer

Treatment GroupObjective Response RateMedian Time to Progression
Doxorubicin (D)25% (24/95 patients)2.7 months
Doxorubicin, Vincristine, Mitomycin C (DVM)43% (39/90 patients)4.2 months
  • Patient Population: 185 women with metastatic breast cancer for whom prior chemotherapy had failed.[1]

  • Treatment Regimen:

    • Group 1 (D): Doxorubicin at 60 mg/m² administered monthly.[1]

    • Group 2 (DVM): Doxorubicin at 50 mg/m², Vincristine at 1 mg/m², and Mitomycin C at 10 mg/m² (given every other cycle), with monthly courses.[1]

  • Response Evaluation: The primary endpoints were objective response rates and time to disease progression.[1]

The observed synergy likely stems from the distinct and complementary mechanisms of action of the three agents, leading to a more potent and broader cytotoxic effect on cancer cells.

B. Doxorubicin in Combination with Niclosamide

A preclinical study investigated the synergistic effects of doxorubicin and niclosamide, a Wnt/β-catenin signaling inhibitor, across various clinical subtypes of breast cancer. The combination demonstrated enhanced cancer cell death.

Table 2: Synergistic Combinations of Doxorubicin and Niclosamide in Breast Cancer Cell Lines

Cell Line (Breast Cancer Subtype)Combination Index (CI) Range (Sequential Therapy)Interpretation
MDA-MB-231 (Triple Negative)0.14 - 0.78Synergistic
SKBR3 (HER2 Positive)0.58 - 0.98 (at low Doxorubicin concentrations)Synergistic
MCF7 (Hormone Receptor Positive)0.42 - 0.97Synergistic

A Combination Index (CI) of < 1 indicates a synergistic effect.

  • Cell Lines: MDA-MB-231, SKBR3, and MCF7 breast cancer cell lines.

  • Treatment Regimens:

    • Sequential Therapy: Cells were treated with niclosamide for 24 hours, followed by doxorubicin for another 24 hours.

    • Concurrent Therapy: Cells were treated with both niclosamide and doxorubicin together for 48 hours.

  • Cytotoxicity Analysis: Cell viability was assessed to determine the cytotoxic effects of individual drugs and their combinations.

  • Synergy Quantification: The Chou-Talalay method was used to calculate the Combination Index (CI) to determine synergism, additivity, or antagonism.

The enhanced efficacy of this combination is attributed to the downregulation of Wnt/β-catenin signaling and cell cycle arrest at the G0/G1 phase by niclosamide, coupled with increased reactive oxygen species (ROS) generation by both drugs.

G cluster_0 Mechanism of Doxorubicin and Niclosamide Synergy Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Induces Niclosamide Niclosamide Wnt_beta_catenin Wnt/β-catenin Signaling Niclosamide->Wnt_beta_catenin Inhibits Niclosamide->ROS Induces Cell_Cycle Cell Cycle Progression Wnt_beta_catenin->Cell_Cycle Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition of progression leads to ROS->Apoptosis Induces

Caption: Signaling pathway of Doxorubicin and Niclosamide synergy.

C. Doxorubicin in Combination with Hydralazine and Disulfiram

A triple combination of doxorubicin, hydralazine, and disulfiram demonstrated a synergistic effect in both wild-type and doxorubicin-resistant MCF-7 breast cancer cells, leading to a significant reduction in the required doxorubicin dose.

Table 3: IC50 Values of Doxorubicin in MCF-7 Breast Cancer Cells with and without Hydralazine and Disulfiram

Cell LineTreatmentDoxorubicin IC50 (µM)
MCF-7_WTDoxorubicin alone0.24
MCF-7_WTDoxorubicin + Disulfiram (0.03µM) + Hydralazine (20µM)0.012
MCF-7_DoxRDoxorubicin alone1.13
MCF-7_DoxRDoxorubicin + Disulfiram (0.03µM) + Hydralazine (20µM)0.44
  • Cell Lines: Wild-type MCF-7 (MCF-7_WT) and Doxorubicin-resistant MCF-7 (MCF-7_DoxR) breast cancer cells.

  • Treatment: Cells were treated with various concentrations of doxorubicin, disulfiram, and hydralazine, both individually and in combination.

  • Cell Viability Assay: The MTT assay was used to measure cell viability and determine the IC50 values.

  • Synergy Analysis: The combination index (CI) method and isobologram analysis were used to determine synergism.

  • Apoptosis Analysis: Apoptosis was assessed to understand the mechanism of cell death.

The synergistic mechanism involves the induction of significant apoptosis in both wild-type and resistant breast cancer cells.

II. Idarubicin-Based Combination Therapy for Acute Myeloid Leukemia (AML)

Idarubicin, another potent anthracycline, is a key component in the treatment of acute myeloid leukemia. Its combination with cytarabine is a standard of care.

A. Idarubicin in Combination with Cytarabine

The combination of idarubicin and cytarabine is a cornerstone of induction therapy for AML. A study investigating a dual-loaded liposomal formulation of these two drugs aimed to optimize their synergistic effects by maintaining a specific molar ratio.

Table 4: Synergistic Molar Ratios of Cytarabine and Idarubicin in Leukemia Cells

Drug CombinationSynergistic Molar Ratio (Cytarabine:Idarubicin)
Cytarabine + Idarubicin20:1 to 40:1

A clinical trial comparing high-dose cytarabine with idarubicin (IA3+3) to high-dose cytarabine (HDAC) alone for AML consolidation therapy showed improved outcomes for the combination group.

Table 5: Clinical Outcomes of Idarubicin and Cytarabine Combination in AML Consolidation Therapy

OutcomeIA3+3 GroupHDAC GroupP-value
Negative Measurable Residual Disease (MRD⁻) Rate65.2%53.2%0.009
3-year Cumulative Incidence of Relapse22.6%34.0%0.014
3-year Disease-Free Survival (DFS)68.4%52.9%0.003
3-year Overall Survival (OS)75.5%69.6%0.18
  • In Vitro Synergy: The synergistic molar ratios of cytarabine and idarubicin were determined in leukemia cell lines.

  • Liposomal Formulation: Dual-loaded liposomes containing cytarabine and idarubicin were prepared and characterized for size, stability, and drug encapsulation efficiency.

  • Pharmacokinetics: The pharmacokinetic profile of the liposomal formulation was studied in rats to confirm the maintenance of the desired drug ratio in plasma.

  • Clinical Trial (AML Consolidation):

    • Patient Population: Eligible AML patients in first complete remission.

    • Treatment Regimens:

      • IA3+3 Group: Idarubicin (10 mg/m², d1-3) and cytarabine (2 g/m², every 12h, d1-3).

      • HDAC Group: Cytarabine (3 g/m², every 12h, d1-3).

    • Primary Endpoint: Rate of negative measurable residual disease (MRD⁻) after the first consolidation cycle.

The synergistic effect of idarubicin and cytarabine is crucial for achieving deep remissions in AML. The liposomal co-formulation represents a strategy to maximize this synergy by controlling the drug ratio delivered to cancer cells.

G cluster_1 Experimental Workflow for Evaluating Synergistic Drug Combinations A 1. In Vitro Synergy Screen (e.g., MTT assay, CI calculation) B 2. Determine Optimal Drug Ratio A->B C 3. Mechanistic Studies (e.g., Apoptosis, Cell Cycle, Signaling Pathways) B->C D 4. In Vivo Efficacy Studies (e.g., Xenograft models) C->D E 5. Pharmacokinetic Analysis D->E F 6. Clinical Trials D->F

Caption: General experimental workflow for synergy assessment.

Conclusion

This guide highlights the significant synergistic potential of anthracyclines when combined with other chemotherapeutic agents across different cancer types. The presented data underscores the importance of rational combination design, supported by robust preclinical and clinical evaluation. For researchers and drug development professionals, these findings provide a foundation for exploring novel synergistic combinations and developing more effective cancer therapies. The detailed experimental protocols and pathway diagrams offer a framework for designing future studies to further elucidate the mechanisms of synergy and translate these findings into clinical practice.

References

Investigational Compound Antrodin C: A Preclinical Counterpart to Standard of Care in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison between the investigational compound Antrodin C and the established standard of care for metastatic colorectal cancer reveals a significant disparity in the available supporting data, with Antrodin C demonstrating promising but early-stage preclinical results against a backdrop of robust clinical evidence for current therapies.

Antrodin C, a compound isolated from the medicinal mushroom Antrodia cinnamomea, has been evaluated in laboratory and animal studies for its potential anticancer properties. In the context of colorectal cancer, it has shown the ability to induce cancer cell death and inhibit tumor growth in preclinical models. However, it is crucial to note that Antrodin C has not been evaluated in human clinical trials, and therefore, no data on its safety or efficacy in patients is available.

In contrast, the standard of care for metastatic colorectal cancer is well-established through extensive clinical trials. A cornerstone of first-line treatment is the FOLFOX regimen, a combination chemotherapy that has demonstrated significant efficacy in large patient populations. This guide provides a comparative overview of the available data for Antrodin C and the FOLFOX regimen, highlighting the differences in their developmental stages and the nature of the supporting evidence.

Mechanism of Action

Antrodin C's anticancer effects in colorectal cancer cells are attributed to its ability to induce apoptosis, or programmed cell death, through the activation of the ROS/AKT/ERK/P38 signaling pathway.[1][2][3] This mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells, which in turn triggers a cascade of signals that lead to cell death.

The FOLFOX regimen, on the other hand, employs a multi-pronged attack on cancer cells. It consists of:

  • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, a key enzyme in the synthesis of DNA, thereby halting cell division.

  • Leucovorin: A reduced form of folic acid that enhances the binding of 5-FU to thymidylate synthase, increasing its cytotoxic effect.

  • Oxaliplatin: A platinum-based chemotherapy drug that forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cancer cell death.

Data Presentation: Preclinical vs. Clinical Efficacy

The following tables summarize the available efficacy data for Antrodin C (preclinical) and the FOLFOX regimen (clinical). It is important to reiterate that a direct comparison of this data is not possible due to the vastly different experimental contexts.

Table 1: Preclinical Efficacy of Antrodin C in Colorectal Cancer Models

ParameterMethodResultSource
In Vitro Cytotoxicity Cell Viability AssayIC50: 50 µM in HCT-116 and DLD-1 colorectal cancer cell lines[2]
In Vivo Tumor Growth Inhibition Xenograft Mouse Model1.0 mg/kg and 5.0 mg/kg doses inhibited tumor growth[2]

Table 2: Clinical Efficacy of First-Line FOLFOX in Metastatic Colorectal Cancer

ParameterClinical Trial ResultSource
Objective Response Rate (ORR) 55.3% - 68.7%
Median Progression-Free Survival (PFS) 10 - 14 months
Median Overall Survival (OS) 33 - 43 months

Experimental Protocols

Key Experiment for Antrodin C: In Vivo Xenograft Mouse Model

A common preclinical method to evaluate the efficacy of an anticancer compound is the xenograft mouse model. The general protocol for the study cited is as follows:

  • Cell Culture: Human colorectal cancer cells (e.g., HCT-116) are cultured in a suitable medium.

  • Implantation: A specific number of cancer cells (e.g., 1 x 106 cells) are injected subcutaneously into immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with Antrodin C at specified doses (e.g., 1.0 mg/kg and 5.0 mg/kg) or a control vehicle, typically administered orally or via injection.

  • Monitoring: Tumor volume and the general health of the mice are monitored regularly over a set period.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology).

Key Experiment for FOLFOX: Phase III Randomized Controlled Trial

The efficacy of the FOLFOX regimen is established through large-scale, multi-center, randomized controlled Phase III clinical trials. The typical design of such a trial is as follows:

  • Patient Population: Patients with a confirmed diagnosis of previously untreated metastatic colorectal cancer are enrolled.

  • Randomization: Patients are randomly assigned to one of two or more treatment arms. For example, one arm might receive the FOLFOX regimen, while a comparator arm might receive a different chemotherapy regimen or FOLFOX in combination with a targeted therapy.

  • Treatment Administration: The FOLFOX regimen is administered in cycles, typically every two weeks.

  • Efficacy Assessment: Tumor responses are assessed at regular intervals using standardized imaging criteria (e.g., RECIST). The primary endpoint is often progression-free survival (PFS), with overall survival (OS) as a key secondary endpoint.

  • Safety Monitoring: Patients are closely monitored for adverse events throughout the trial.

  • Statistical Analysis: The data is statistically analyzed to determine if there is a significant difference in efficacy and safety between the treatment arms.

Visualizing the Mechanisms

Signaling Pathway of Antrodin C in Colorectal Cancer

Antrodin_C_Pathway Antrodin_C Antrodin C ROS ↑ Reactive Oxygen Species (ROS) Antrodin_C->ROS AKT AKT ROS->AKT ERK ERK ROS->ERK p38 p38 ROS->p38 Apoptosis Apoptosis AKT->Apoptosis ERK->Apoptosis p38->Apoptosis

Caption: Antrodin C induces apoptosis via ROS-mediated signaling.

Experimental Workflow for a Phase III Clinical Trial

Clinical_Trial_Workflow Patient_Population Patient Population (Metastatic Colorectal Cancer) Randomization Randomization Patient_Population->Randomization Arm_A Treatment Arm A (e.g., FOLFOX) Randomization->Arm_A Arm_B Treatment Arm B (Comparator) Randomization->Arm_B Treatment_Cycle Treatment Cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Assessment Efficacy & Safety Assessment Treatment_Cycle->Assessment Data_Analysis Statistical Data Analysis Assessment->Data_Analysis Results Results (PFS, OS, ORR, Safety) Data_Analysis->Results

Caption: Standard workflow of a Phase III randomized clinical trial.

References

No Publicly Available Experimental Data for "Antradion"

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for experimental results, performance data, and signaling pathways related to a compound named "Antradion" have yielded no specific information. Publicly accessible scientific and medical databases do not appear to contain research pertaining to a substance with this name. This suggests that "this compound" may be a novel compound not yet widely documented in scientific literature, a proprietary name for a drug in early-stage development, or a possible misspelling of a different agent.

The reproducibility of experimental results is a cornerstone of scientific validation, particularly in the fields of pharmacology and drug development. Concerns about the ability to replicate findings in preclinical cancer research have been a subject of extensive discussion within the scientific community.[1][2][3][4] Reports from major pharmaceutical companies have highlighted challenges in reproducing published findings, emphasizing the need for rigorous and transparent experimental reporting.[1]

The development of new therapeutic agents, especially in oncology, involves a multi-stage process that includes target identification, preclinical testing in cellular and animal models, and a series of clinical trials to establish safety and efficacy in humans. This process is designed to ensure that any new treatment is both effective and reproducible.

Given the absence of any specific data for "this compound," it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or visualize any associated signaling pathways as requested.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the correct spelling and to consult proprietary databases or contact the developing organization directly if the agent is in early-stage, non-public development. Without verifiable and reproducible experimental data, no objective comparison or scientific assessment can be made.

References

Benchmarking Drug Safety Profiles: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Objective: To provide researchers, scientists, and drug development professionals with a comprehensive guide for comparing the safety profile of a lead compound against its analogs. Due to the absence of publicly available information for a compound named "Antradion," this guide utilizes a well-characterized drug class, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically comparing Diclofenac, Ibuprofen, and the COX-2 selective inhibitor Celecoxib, to illustrate the required data presentation, experimental protocols, and visualizations.

Quantitative Safety and Efficacy Profile

This section summarizes key quantitative data points to facilitate a direct comparison of the safety and efficacy profiles of the selected NSAIDs. The data presented are representative values from publicly available literature and databases.

ParameterDiclofenacIbuprofenCelecoxibReference
Mechanism of Action Non-selective COX-1/COX-2 InhibitorNon-selective COX-1/COX-2 InhibitorSelective COX-2 Inhibitor[1]
IC₅₀ COX-1 (μM) 0.061315Representative Data
IC₅₀ COX-2 (μM) 0.03350.04Representative Data
COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) 20.37375Calculated
Relative Risk of Gastrointestinal Bleeding (vs. Placebo) 4.02.51.4Literature Consensus
Relative Risk of Myocardial Infarction (vs. Placebo) 1.41.11.3Literature Consensus
Plasma Half-life (hours) 1-22-411Drug Bank

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety and efficacy data. Below are standard protocols for assays commonly used in the preclinical evaluation of NSAIDs.

2.1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-1 and COX-2 enzymes.

  • Methodology:

    • Human recombinant COX-1 or COX-2 enzyme is pre-incubated with a range of concentrations of the test compound (e.g., Diclofenac, Ibuprofen, Celecoxib) or vehicle control in a reaction buffer containing a heme cofactor.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C and is then terminated.

    • The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic curve.

2.2. Cell-Based Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the general cytotoxicity of a test compound on a relevant cell line (e.g., human gastric epithelial cells).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cell culture medium is replaced with a medium containing various concentrations of the test compound or vehicle control.

    • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

    • The MTT solution is removed, and the formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental processes.

NSAID_Mechanism_of_Action membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins H₂ cox1->prostaglandins_h cox2->prostaglandins_h prostaglandins_phys Physiological Prostaglandins prostaglandins_h->prostaglandins_phys prostaglandins_inflam Inflammatory Prostaglandins prostaglandins_h->prostaglandins_inflam gi_protection GI Mucosal Protection prostaglandins_phys->gi_protection platelet Platelet Aggregation prostaglandins_phys->platelet inflammation Inflammation, Pain, Fever prostaglandins_inflam->inflammation nsaids Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) nsaids->cox1 nsaids->cox2 coxibs COX-2 Inhibitors (e.g., Celecoxib) coxibs->cox2

Caption: Mechanism of action of NSAIDs on the arachidonic acid pathway.

Cytotoxicity_Assay_Workflow start Start: Seed Cells in 96-well Plate adhere Incubate Overnight (Allow Adherence) start->adhere treat Treat with Compound (Varying Concentrations) adhere->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Viability read->analyze end End: Determine IC₅₀ analyze->end

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

References

Independent verification of Antradion's anti-cancer properties

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the anti-cancer properties of a compound named "Antradion" cannot be conducted as there is no publicly available scientific literature or experimental data associated with this name. Searches for "this compound" in reputable scientific databases and search engines have not yielded any relevant results pertaining to its use or investigation as an anti-cancer agent.

It is possible that "this compound" is a novel, unpublished compound, a developmental code name not yet in the public domain, or a potential misspelling of another agent. Without access to preliminary studies, chemical identifiers (like a CAS number), or publications, a comparative analysis against existing cancer therapies is not feasible.

For a comprehensive comparison guide to be created, the following information would be essential:

  • Chemical Structure and Properties of this compound: Understanding the molecule is the first step in predicting its potential biological activity.

  • Preclinical Data: This includes in vitro studies on cancer cell lines to determine its efficacy (e.g., IC50 values), mechanism of action, and cellular targets. In vivo data from animal models would also be crucial to assess its anti-tumor activity, toxicity, and pharmacokinetic profile.

  • Proposed Mechanism of Action: Details on the specific signaling pathways that this compound is believed to modulate are necessary for comparison with other drugs.

In the absence of any data on "this compound," a comparison with alternative therapies cannot be made. Researchers, scientists, and drug development professionals interested in this compound would need to consult the primary source of its discovery or development to obtain the necessary information for independent verification and comparative analysis.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antradion
Reactant of Route 2
Antradion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.